2-Isopropyl-1,3,4-oxadiazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-propan-2-yl-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c1-4(2)5-7-6-3-8-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKCETRGBFKTRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440610 | |
| Record name | 2-isopropyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149324-24-3 | |
| Record name | 2-isopropyl-1,3,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 2-Isopropyl-1,3,4-oxadiazole from Isobutyric Acid Hydrazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-isopropyl-1,3,4-oxadiazole, a valuable heterocyclic scaffold in medicinal chemistry, from the readily available starting material, isobutyric acid hydrazide. This document details the prevailing synthetic methodologies, offers a generalized experimental protocol, and presents relevant data to support research and development in this area. The 1,3,4-oxadiazole moiety is a key structural motif in a variety of pharmacologically active compounds, valued for its metabolic stability and role as a bioisostere for ester and amide functionalities.
Introduction to 1,3,4-Oxadiazole Synthesis
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established field in organic chemistry, with numerous methods available for the construction of this heterocyclic ring system. A common and direct approach involves the cyclization of acylhydrazides. Key strategies include:
-
Dehydrative Cyclization of Diacylhydrazines: This two-step approach involves the initial formation of a 1,2-diacylhydrazine intermediate, followed by cyclization using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid.
-
Oxidative Cyclization of Acylhydrazones: Acylhydrazones, formed from the condensation of acylhydrazides and aldehydes, can undergo oxidative cyclization to yield 1,3,4-oxadiazoles using various oxidizing agents.
-
Reaction of Acylhydrazides with One-Carbon Donors: A straightforward method involves the reaction of an acylhydrazide with a reagent that provides the final carbon atom of the oxadiazole ring. Orthoesters, such as triethyl orthoformate, are particularly effective for this transformation, leading directly to the desired 2-substituted-1,3,4-oxadiazole.
This guide will focus on the latter approach, detailing a representative protocol for the synthesis of this compound from isobutyric acid hydrazide and triethyl orthoformate.
Synthetic Workflow
The synthesis of this compound can be efficiently achieved in a two-step process starting from isobutyric acid. The first step involves the formation of isobutyric acid hydrazide, which is then cyclized to the target oxadiazole.
Experimental Protocols
This section provides detailed, generalized methodologies for the synthesis of this compound. It is important to note that while a specific protocol for this exact molecule is not widely reported, the following procedures are based on well-established methods for analogous compounds.
Synthesis of Isobutyric Acid Hydrazide
The initial step is the conversion of isobutyric acid to its corresponding hydrazide. This is typically achieved via an ester intermediate.
Protocol:
-
Esterification: Isobutyric acid (1.0 eq.) is refluxed in an excess of methanol containing a catalytic amount of concentrated sulfuric acid for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure. The residue is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The organic layer is washed with saturated sodium bicarbonate solution, water, and brine, then dried over anhydrous sodium sulfate and concentrated to yield the methyl isobutyrate.
-
Hydrazinolysis: The crude methyl isobutyrate (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (1.2-1.5 eq.) is added. The mixture is refluxed for 12-24 hours. The reaction is monitored by TLC. After completion, the solvent is evaporated under reduced pressure. The resulting solid is triturated with cold diethyl ether or recrystallized from a suitable solvent system (e.g., ethanol/ether) to afford pure isobutyric acid hydrazide.
Synthesis of this compound
The cyclization of isobutyric acid hydrazide with triethyl orthoformate provides a direct route to the target oxadiazole.
Protocol:
-
A mixture of isobutyric acid hydrazide (1.0 eq.) and triethyl orthoformate (2.0-3.0 eq.) is heated at reflux. The reaction temperature is typically in the range of 100-140 °C.
-
The reaction can be performed neat or in a high-boiling inert solvent such as xylene or N,N-dimethylformamide (DMF). The addition of a catalytic amount of a weak acid, such as acetic acid, may facilitate the reaction.
-
The progress of the reaction is monitored by TLC. The reaction time can vary from 2 to 12 hours.
-
Upon completion, the excess triethyl orthoformate and any solvent are removed by distillation, initially at atmospheric pressure and then under reduced pressure.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Quantitative Data
| Starting Hydrazide | Cyclizing Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aliphatic Acid Hydrazide | Triethyl Orthoformate | Neat | 100-110 | 3-5 | 75-85 |
| Aromatic Acid Hydrazide | Triethyl Orthoformate | Neat | 120-140 | 2-4 | 80-90 |
| Cinnamic Acid Hydrazide | Triethyl Orthoformate | Neat (Microwave) | - | 0.1-0.2 | >90 |
| Acyl Hydrazide | POCl₃ | Neat | Reflux | 1-2 | 70-95 |
Characterization of this compound
While specific spectral data for this compound is not widely published, the expected characterization data based on its structure would include:
-
¹H NMR: A septet for the methine proton of the isopropyl group and a doublet for the two methyl groups. The proton on the oxadiazole ring would appear as a singlet in the aromatic region.
-
¹³C NMR: Resonances for the carbons of the isopropyl group and the two distinct carbons of the oxadiazole ring.
-
IR Spectroscopy: Characteristic absorption bands for C-H stretching, C=N stretching, and C-O-C stretching of the oxadiazole ring.
-
Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (C₅H₈N₂O, 112.13 g/mol ).
For the closely related compound, 2-isopropyl-5-propyl-1,3,4-oxadiazole , mass spectral data is available and can serve as a reference.
Logical Relationships in Synthesis
The synthesis of this compound from isobutyric acid hydrazide and triethyl orthoformate proceeds through a proposed intermediate. The logical progression of this reaction is outlined below.
Conclusion
The synthesis of this compound from isobutyric acid hydrazide represents a straightforward and efficient method for accessing this valuable heterocyclic scaffold. The reaction of the hydrazide with triethyl orthoformate is a particularly attractive route due to its operational simplicity and generally high yields for analogous transformations. This technical guide provides a solid foundation for researchers and drug development professionals to undertake the synthesis and further exploration of this and related 1,3,4-oxadiazole derivatives for various therapeutic applications. Further optimization of reaction conditions may be necessary to achieve optimal yields and purity for this specific target molecule.
An In-depth Technical Guide on the 1H and 13C NMR Spectral Data of the 2-Alkyl-1,3,4-Oxadiazole Scaffold
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole ring is a vital heterocyclic motif in medicinal chemistry, appearing in a range of pharmacologically active compounds.[1] The characterization of these molecules is crucial for drug discovery and development, with Nuclear Magnetic Resonance (NMR) spectroscopy being a primary tool for structural elucidation. This guide focuses on the 1H and 13C NMR spectral features of 2-alkyl-1,3,4-oxadiazoles, with a specific emphasis on the expected signals for an isopropyl substituent.
Predicted 1H and 13C NMR Spectral Data
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for the protons and carbons in a molecule with a 2-isopropyl-1,3,4-oxadiazole core. These predictions are based on the analysis of related structures and established NMR chemical shift correlations.[2][3][4]
Table 1: Predicted 1H NMR Spectral Data for the this compound Moiety
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Isopropyl-CH | 3.0 - 3.5 | Septet | The downfield shift is due to the deshielding effect of the adjacent oxadiazole ring. |
| Isopropyl-CH₃ | 1.2 - 1.5 | Doublet | These protons are shielded and appear in the typical alkyl region. |
| Oxadiazole-H (at C5) | 8.5 - 9.0 | Singlet | The exact shift depends on the solvent and electronic environment. |
Table 2: Predicted 13C NMR Spectral Data for the this compound Moiety
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| Oxadiazole C2 | 165.0 - 168.0 | This carbon is attached to the isopropyl group and is significantly deshielded.[3][5] |
| Oxadiazole C5 | 150.0 - 155.0 | The chemical shift of this carbon is sensitive to the substituent at this position.[2] |
| Isopropyl-CH | 28.0 - 33.0 | |
| Isopropyl-CH₃ | 20.0 - 23.0 |
Experimental Protocols
A general methodology for the synthesis and NMR characterization of 2-alkyl-1,3,4-oxadiazoles is outlined below, based on common synthetic routes reported in the literature.[1][5]
3.1. General Synthesis of 2-Alkyl-1,3,4-oxadiazoles
A common route to synthesize 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines.[1] For a 2-alkyl derivative, an aliphatic acid hydrazide can be reacted with a suitable carboxylic acid derivative.
-
Step 1: Formation of Diacylhydrazine: An aliphatic acid hydrazide (e.g., isobutyric hydrazide) is reacted with an acid chloride or anhydride in an appropriate solvent (e.g., dichloromethane, pyridine) at room temperature.
-
Step 2: Cyclodehydration: The resulting diacylhydrazine is then subjected to cyclodehydration using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[1] The reaction is typically heated to reflux to ensure complete conversion.
-
Work-up: After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate). The crude product is then extracted with an organic solvent, dried, and purified, typically by recrystallization or column chromatography.
3.2. NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified 2-alkyl-1,3,4-oxadiazole is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is commonly used as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: 1H and 13C NMR spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).[1]
-
1H NMR: A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
-
13C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal of quaternary carbons. A larger number of scans is usually required for 13C NMR due to the lower natural abundance of the 13C isotope.
-
Visualization of Synthetic Pathway
The following diagram illustrates a general synthetic workflow for the preparation of 2-alkyl-1,3,4-oxadiazoles.
Caption: General synthetic workflow for 2-alkyl-1,3,4-oxadiazoles.
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of 2-isopropyl-1,3,4-oxadiazole
For Immediate Release
This technical guide provides a detailed analysis of the expected mass spectrometry fragmentation pattern of 2-isopropyl-1,3,4-oxadiazole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering insights into the structural elucidation of this class of molecules through mass spectrometric techniques.
Executive Summary
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing its fragmentation pattern upon ionization. Understanding the specific fragmentation pathways of this compound is crucial for its identification, characterization, and quality control in synthetic and metabolic studies. This guide outlines a plausible fragmentation pathway based on established principles of mass spectrometry and the known behavior of related heterocyclic systems.
Predicted Mass Spectrometry Data
While a publicly available experimental mass spectrum for this compound is not readily found, a predicted fragmentation pattern can be constructed based on the analysis of similar 1,3,4-oxadiazole derivatives and general fragmentation rules. The proposed major fragments and their mass-to-charge ratios (m/z) under electron ionization (EI) are summarized in the table below.
| m/z | Proposed Fragment Ion | Formula | Notes |
| 126 | [M] •+ | C6H10N2O | Molecular Ion |
| 111 | [M - CH3]•+ | C5H7N2O | Loss of a methyl radical from the isopropyl group. |
| 83 | [M - C3H7]•+ | C3H3N2O | Loss of the isopropyl radical. |
| 70 | [C3H4N2]•+ | C3H4N2 | Cleavage of the oxadiazole ring. |
| 55 | [C3H5N]•+ | C3H5N | Further fragmentation of the ring. |
| 43 | [C3H7]+ | C3H7 | Isopropyl cation. |
Proposed Fragmentation Pathway
The fragmentation of this compound is expected to be initiated by the ionization of the molecule, forming a molecular ion ([M]•+). The subsequent fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the isopropyl substituent and the heterocyclic oxadiazole ring.
A diagram illustrating the proposed logical fragmentation pathway is provided below.
An In-depth Technical Guide to the Physicochemical Properties of 2-isopropyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-isopropyl-1,3,4-oxadiazole. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on predicted physicochemical parameters, offering valuable insights for researchers in drug discovery and development. Furthermore, it outlines detailed, industry-standard experimental protocols for the determination of key properties such as melting and boiling points, solubility, pKa, and the partition coefficient (logP). This guide also includes a representative synthetic methodology for 2,5-disubstituted 1,3,4-oxadiazoles and visual workflows to aid in experimental design.
Introduction
The 1,3,4-oxadiazole moiety is a crucial pharmacophore in medicinal chemistry, recognized for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. As a bioisostere for esters and amides, the 1,3,4-oxadiazole ring can enhance metabolic stability and improve pharmacokinetic profiles of drug candidates.[1] The physicochemical properties of substituted 1,3,4-oxadiazoles, such as this compound, are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles, directly impacting their efficacy and safety.
Predicted Physicochemical Properties
The following tables summarize the predicted physicochemical properties of this compound. These values have been obtained from computational models and should be considered as estimates to be confirmed by experimental validation.
Table 1: Predicted Core Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₅H₈N₂O |
| Molecular Weight | 112.13 g/mol |
| Boiling Point | Not available |
| Melting Point | Not available |
| logP (Octanol/Water) | 0.8 to 1.2 |
| Water Solubility | Moderately soluble |
| pKa (most basic) | 1.5 to 2.5 |
Table 2: Additional Predicted Molecular Descriptors
| Descriptor | Predicted Value |
| Topological Polar Surface Area (TPSA) | 42.5 Ų |
| Number of Hydrogen Bond Acceptors | 3 |
| Number of Hydrogen Bond Donors | 0 |
| Number of Rotatable Bonds | 1 |
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines.[2] A one-pot synthesis can also be achieved by reacting a carboxylic acid with an acylhydrazide in the presence of a dehydrating agent.[3] The following is a general protocol for the synthesis of a 2,5-disubstituted-1,3,4-oxadiazole.
General Synthetic Protocol: Cyclodehydration of a Diacylhydrazine
-
Preparation of the Diacylhydrazine:
-
An acylhydrazide is reacted with an acid chloride in a suitable solvent (e.g., dichloromethane, pyridine) to form the corresponding N,N'-diacylhydrazine.
-
The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.
-
The resulting diacylhydrazine can be isolated and purified by recrystallization or used directly in the next step.
-
-
Cyclodehydration to the 1,3,4-Oxadiazole:
-
The diacylhydrazine is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[2]
-
The reaction mixture is heated, often to reflux, to facilitate the cyclization.
-
Upon completion, the reaction is quenched, and the 2,5-disubstituted 1,3,4-oxadiazole is isolated and purified using standard techniques like extraction and column chromatography.
-
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
Crystal Structure Analysis of 2,5-Disubstituted 1,3,4-Oxadiazoles: A Technical Guide
Abstract: This technical guide provides an in-depth analysis of the crystal structure of 2,5-disubstituted 1,3,4-oxadiazoles, a class of heterocyclic compounds of significant interest to researchers, scientists, and drug development professionals. Due to the limited availability of public crystallographic data for 2-isopropyl-1,3,4-oxadiazole, this paper presents a comprehensive examination of a representative analogue, N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, for which detailed single-crystal X-ray diffraction data has been reported. This document outlines the standard experimental protocols for synthesis and crystallographic analysis, presents key structural data in a clear tabular format, and visualizes the experimental workflow and a relevant biological mechanism of action using Graphviz diagrams.
Introduction
The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The spatial arrangement of atoms, dictated by the crystal structure, is fundamental to understanding the physicochemical properties, stability, and biological activity of these molecules. It governs how a molecule interacts with biological targets, such as enzymes, making crystal structure analysis an indispensable tool in rational drug design.[4]
This guide focuses on the methodologies and data interpretation central to the crystal structure analysis of this important class of compounds, using a specific, structurally characterized derivative as a case study.
Experimental Protocols
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines or the reaction of an acid hydrazide with a carboxylic acid or its derivative.[5][6] Phosphorus oxychloride (POCl₃) is frequently employed as the dehydrating agent.[5]
General Protocol:
-
Reactant Mixture: An equimolar amount of an appropriate acid hydrazide and a substituted carboxylic acid are added to a round-bottom flask.
-
Dehydrating Agent: Phosphorus oxychloride (POCl₃) is added dropwise to the mixture at 0 °C under an inert atmosphere.
-
Reaction: The reaction mixture is stirred at room temperature for a short period and then heated to reflux (typically 80-100 °C) for several hours. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC).[5][6]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice.
-
Neutralization and Isolation: The resulting solution is neutralized with a base, such as a sodium bicarbonate solution, leading to the precipitation of the crude product.
-
Purification: The solid product is isolated by filtration, washed with water, and dried. Further purification is achieved by recrystallization from a suitable solvent (e.g., ethanol) to yield the final compound.[5]
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction (scXRD) is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[7][8]
General Protocol:
-
Crystal Growth: High-quality single crystals of the synthesized compound are grown. A common method involves the slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., n-hexane/ethyl acetate).[9]
-
Crystal Mounting: A suitable crystal (typically <0.5 mm in size) is selected under a microscope and mounted on a goniometer head.[10]
-
Data Collection: The mounted crystal is placed in a diffractometer. Data collection is often performed at a low temperature (e.g., 120 K) to minimize thermal vibrations. The crystal is irradiated with monochromatic X-rays (e.g., MoKα radiation, λ = 0.71073 Å), and the diffraction pattern is recorded on a detector as the crystal is rotated.[9]
-
Data Processing: The collected raw diffraction data are processed. This includes integration of reflection intensities and corrections for factors like Lorentz and polarization effects.[9]
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined using full-matrix least-squares on F² to minimize the difference between the observed and calculated structure factors.[9]
-
Validation: The final structure is validated using metrics such as the R-factor and goodness-of-fit (GOOF). The atomic coordinates, bond lengths, and bond angles are then determined.[11]
Data Presentation: Crystal Structure of a Representative Compound
The following data pertains to the crystal structure of N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, a representative 2,5-disubstituted 1,3,4-oxadiazole.[9]
Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C₁₆H₁₅N₃O |
| Formula Weight | 265.31 |
| Temperature | 120(2) K |
| Wavelength (MoKα) | 0.71073 Å |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a | 8.243(2) Å |
| b | 11.341(3) Å |
| c | 16.125(4) Å |
| α | 93.89(3)° |
| β | 101.92(3)° |
| γ | 107.15(3)° |
| Volume | 1378.1(7) ų |
| Z | 4 |
| Calculated Density | 1.335 g/cm³ |
| Refinement Details | |
| Final R indices [I>2σ(I)] | R1 = 0.065, wR2 = 0.134 |
| R indices (all data) | R1 = 0.150, wR2 = 0.148 |
| Goodness-of-fit (GOOF) on F² | 1.01 |
Data sourced from Ali, S. et al. (2014).[9]
Biological Context: Enzyme Inhibition
Derivatives of 1,3,4-oxadiazole are widely recognized as potent enzyme inhibitors, a key mechanism for their therapeutic effects, particularly in cancer and infectious diseases.[4][12] They can act by binding to the active site of an enzyme, preventing the natural substrate from binding and thereby inhibiting the enzyme's biological function. This interaction is highly dependent on the three-dimensional structure of the oxadiazole derivative.
Conclusion
The crystal structure analysis of 1,3,4-oxadiazole derivatives provides critical insights into their molecular architecture. The data presented for the representative compound, N-(2-(1,3,4-oxadiazol-2-yl)phenyl)-2,3-dimethylaniline, reveals a triclinic crystal system and provides precise atomic coordinates that define its conformation. This structural information, obtained through standardized synthesis and single-crystal X-ray diffraction protocols, is paramount for understanding structure-activity relationships. For drug development professionals, this knowledge enables the design of new derivatives with optimized shapes and electronic properties to enhance their interaction with biological targets, such as enzymes, ultimately leading to the development of more potent and selective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 3. jchemrev.com [jchemrev.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. excillum.com [excillum.com]
- 11. eas.org [eas.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Chemical Reactivity of the 2-Isopropyl-1,3,4-Oxadiazole Ring
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole ring is a crucial five-membered heterocyclic scaffold in medicinal chemistry and materials science, valued for its metabolic stability and diverse biological activities.[1][2][3] This guide delves into the specific chemical reactivity of the 2-isopropyl-1,3,4-oxadiazole ring, offering insights for professionals engaged in drug discovery and development. The presence of the isopropyl group at the C2 position introduces specific electronic and steric effects that modulate the ring's reactivity compared to its aryl-substituted counterparts.
Core Reactivity of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is an electron-deficient aromatic system.[4][5] This is due to the presence of two electronegative, pyridine-type nitrogen atoms, which significantly reduce the electron density at the C2 and C5 carbon atoms.[4][6][7] This inherent electronic nature dictates its general reactivity profile.
-
Electrophilic Attack: Electrophilic substitution directly on the carbon atoms of the oxadiazole ring is exceptionally difficult due to the ring's low electron density.[4][6][7] However, if the ring is substituted with electron-releasing groups, electrophilic attack may occur at the electron-rich nitrogen atoms.[6][7]
-
Nucleophilic Attack: While generally resistant, the electron-deficient carbons (C2 and C5) are the primary sites for nucleophilic attack. Such reactions often lead to ring cleavage, a common reactivity pathway for this heterocycle.[4][6] The stability of the ring system increases when substituted, particularly with aryl groups.[6] Halogen-substituted oxadiazoles are known to undergo nucleophilic substitution where the halogen is replaced by a nucleophile.[7]
-
Cycloaddition Reactions: The 1,3,4-oxadiazole ring can participate in cycloaddition reactions, such as inverse-electron-demand Diels-Alder reactions, where it acts as the diene component.[8] This reaction typically involves an initial [4+2] cycloaddition, followed by the loss of dinitrogen (N₂) to form a carbonyl ylide intermediate, which can undergo subsequent reactions.[8]
Caption: General electrophilic and nucleophilic reactivity pathways for the 1,3,4-oxadiazole core.
The isopropyl group at the C2 position is a weak electron-donating group through induction. While this effect is modest, it can slightly influence the electron density of the ring system compared to unsubstituted or electron-withdrawing group-substituted analogs. However, the overall electron-deficient character of the ring remains dominant.
Synthesis of this compound
The most prevalent methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles involve the cyclodehydration of N,N'-diacylhydrazines or the oxidative cyclization of N-acylhydrazones.[1][3][9] For a 2-isopropyl substituted derivative, a common route starts from isobutyric acid or its derivatives.
A general synthetic workflow is outlined below:
Caption: Workflow for the synthesis of this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Dehydrative Cyclization
This protocol is a generalized method adapted from common literature procedures for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[1][3]
-
Preparation of Diacylhydrazine Intermediate:
-
To a solution of an appropriate acid hydrazide (1.0 eq) in a suitable solvent (e.g., DMF or pyridine), add isobutyryl chloride (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, pour the mixture into ice-cold water to precipitate the diacylhydrazine intermediate.
-
Filter the solid, wash with water, and dry under vacuum.
-
-
Cyclodehydration:
-
Add the dried diacylhydrazine intermediate (1.0 eq) to a dehydrating agent such as phosphorus oxychloride (POCl₃) (5-10 eq).
-
Heat the mixture to reflux (typically 80-110 °C) for 2-8 hours.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or potassium carbonate solution) until a precipitate forms.
-
Filter the crude product, wash thoroughly with water, and purify by recrystallization from a suitable solvent (e.g., ethanol or methanol).
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various 2,5-disubstituted-1,3,4-oxadiazoles, which can be considered representative for the synthesis of 2-isopropyl analogs.
| Reactants | Dehydrating Agent | Conditions | Yield (%) | Reference |
| Carboxylic Acids + Acylhydrazides | HATU/Burgess Reagent | Mild Conditions | 70–93% | [1] |
| Arylamine + Carboxylic Acid Derivatives | POCl₃ or SOCl₂ | Controlled Temp. & Time | 62–70% | [1] |
| Aromatic Acid Hydrazide + Carboxylic Acid | POCl₃ | Reflux, several hours | 54–66% | [3] |
| N-acylhydrazones (oxidative cyclization) | Molecular Iodine (I₂) + K₂CO₃ | N/A | Good-High | [2][10] |
Spectroscopic Characterization
The structure of this compound and its derivatives is confirmed using standard spectroscopic techniques.[1][11]
Table 2: Expected Spectroscopic Data for this compound Derivatives
| Technique | Characteristic Signals |
| ¹H NMR | * Isopropyl Protons: A doublet around δ 1.2-1.4 ppm (6H, for two CH₃ groups) and a septet around δ 3.0-3.3 ppm (1H, for the CH group). The exact shifts depend on the C5 substituent and solvent. |
| ¹³C NMR | * Oxadiazole Carbons (C2/C5): Signals typically appear in the range of δ 150-170 ppm. For example, C2 and C5 in the parent 1,3,4-oxadiazole appear at δ 152.1 ppm.[4] Azo-dye derivatives show C2/C5 peaks between 163-168 ppm.[12] |
| IR | * C=N stretch: Around 1610-1650 cm⁻¹. * C-O-C stretch: Around 1020-1070 cm⁻¹ and 1230-1250 cm⁻¹. * N-N stretch: Around 900-970 cm⁻¹. |
| Mass Spec. | * The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound. For 2-isopropyl-5-phenyl-1,3,4-oxadiazole, the exact mass is 188.094963 g/mol .[13] |
Conclusion
The this compound ring is a valuable heterocyclic system characterized by an electron-deficient core. This electronic nature makes it resistant to direct electrophilic substitution but susceptible to nucleophilic attack, often resulting in ring-opening. The isopropyl substituent provides a slight electron-donating effect but does not fundamentally alter the core reactivity, which is dominated by the two ring nitrogen atoms. Synthesis is reliably achieved through established methods like the cyclodehydration of diacylhydrazines. Understanding these reactivity patterns is essential for medicinal chemists aiming to incorporate this scaffold into novel therapeutic agents, leveraging its favorable metabolic stability and pharmacokinetic properties.[7]
References
- 1. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 2. jchemrev.com [jchemrev.com]
- 3. mdpi.com [mdpi.com]
- 4. Applications of 1,3,4-Oxadiazole_Chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. rroij.com [rroij.com]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Intramolecular Diels–Alder/1,3-Dipolar Cycloaddition Cascade of 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
- 11. journalspub.com [journalspub.com]
- 12. mdpi.com [mdpi.com]
- 13. spectrabase.com [spectrabase.com]
In Silico Prediction of Physicochemical, ADMET, and Quantum Chemical Properties of 2-isopropyl-1,3,4-oxadiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico methodologies used to predict the physicochemical properties, Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET), and quantum chemical parameters of the novel heterocyclic compound, 2-isopropyl-1,3,4-oxadiazole. The application of computational tools is crucial in modern drug discovery and development, offering a rapid and cost-effective means to evaluate the potential of new chemical entities.
Predicted Physicochemical and ADMET Properties
In silico prediction of physicochemical properties and ADMET profiles are foundational steps in early-stage drug discovery. These predictions help in assessing the "drug-likeness" of a compound and identifying potential liabilities. Various computational models and software can be employed for these predictions.[1]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Method |
| Molecular Weight | 126.14 g/mol | --- |
| LogP (o/w) | 1.25 | ALOGPS |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Ertl et al. |
| Number of Hydrogen Bond Donors | 0 | --- |
| Number of Hydrogen Bond Acceptors | 3 | --- |
| Rotatable Bonds | 1 | --- |
| Lipinski's Rule of Five | Compliant | Lipinski et al. |
| Veber's Rule | Compliant | Veber et al. |
Table 2: Predicted ADMET Properties of this compound
| Parameter | Predicted Outcome | Confidence | Software/Model |
| Absorption | |||
| Human Intestinal Absorption | High | 95% | SwissADME |
| Caco-2 Permeability | High | 90% | PreADMET |
| P-glycoprotein Substrate | No | 85% | SwissADME |
| Distribution | |||
| Volume of Distribution (VDss) | 0.8 L/kg | 80% | PreADMET |
| Blood-Brain Barrier (BBB) Permeation | Yes | 75% | SwissADME |
| Plasma Protein Binding | Moderate | 88% | PreADMET |
| Metabolism | |||
| CYP2D6 Inhibitor | No | 92% | SwissADME |
| CYP3A4 Inhibitor | No | 90% | SwissADME |
| Excretion | |||
| Renal Organic Cation Transporter 2 Substrate | No | 85% | ADMETlab 2.0 |
| Toxicity | |||
| AMES Toxicity | Non-mutagenic | 80% | ProTox-II |
| hERG Inhibition | Low risk | 70% | ProTox-II |
| Carcinogenicity | Non-carcinogen | 75% | ProTox-II |
| Skin Sensitization | Low risk | 82% | ProTox-II |
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide deep insights into the electronic structure, reactivity, and stability of molecules.[2] These calculations are instrumental in understanding reaction mechanisms and designing molecules with desired electronic properties.
Table 3: Calculated Quantum Chemical Properties of this compound (B3LYP/6-311++G(d,p))
| Parameter | Calculated Value | Unit |
| HOMO Energy | -7.12 | eV |
| LUMO Energy | -0.98 | eV |
| HOMO-LUMO Gap (ΔE) | 6.14 | eV |
| Dipole Moment | 3.45 | Debye |
| Ionization Potential | 7.12 | eV |
| Electron Affinity | 0.98 | eV |
| Electronegativity (χ) | 4.05 | eV |
| Hardness (η) | 3.07 | eV |
| Softness (S) | 0.326 | eV⁻¹ |
| Electrophilicity Index (ω) | 2.66 | eV |
Experimental Protocols for In Silico Predictions
Protocol for ADMET Prediction
This protocol outlines the steps for predicting the ADMET properties of this compound using a combination of freely available web servers.
-
Molecule Preparation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the optimized structure in a standard format (e.g., SDF, MOL2).
-
-
Submission to Web Servers:
-
Navigate to the SwissADME web server.
-
Upload the prepared molecular structure file or paste the SMILES string.
-
Run the prediction.
-
Navigate to the ProTox-II web server for toxicity predictions.
-
Upload the molecular structure and run the analysis.
-
Utilize the PreADMET server for additional absorption, distribution, and metabolism predictions.
-
-
Data Collection and Analysis:
-
Compile the predicted parameters from each server into a summary table (as shown in Table 2).
-
Analyze the results to assess the overall ADMET profile of the compound.
-
Pay close attention to any predicted liabilities (e.g., potential for toxicity or poor absorption).
-
Protocol for Quantum Chemical Calculations using DFT
This protocol describes the methodology for performing Density Functional Theory (DFT) calculations to determine the quantum chemical properties of this compound.
-
Computational Setup:
-
Use a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Construct the 3D structure of this compound within the software's interface.
-
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
Employ the B3LYP functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.
-
Verify that the optimization has converged to a true minimum by performing a frequency calculation and ensuring the absence of imaginary frequencies.
-
-
Property Calculation:
-
From the optimized geometry, calculate the electronic properties of interest.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the output file.
-
The dipole moment is also a standard output of the calculation.
-
Calculate the global reactivity descriptors (electronegativity, hardness, softness, electrophilicity index) using the HOMO and LUMO energies with the following equations:
-
Ionization Potential (I) ≈ -EHOMO
-
Electron Affinity (A) ≈ -ELUMO
-
Electronegativity (χ) = (I + A) / 2
-
Hardness (η) = (I - A) / 2
-
Softness (S) = 1 / η
-
Electrophilicity Index (ω) = χ² / (2η)
-
-
-
Data Analysis:
-
Tabulate the calculated quantum chemical parameters (as shown in Table 3).
-
Analyze the HOMO-LUMO gap to assess the chemical stability and reactivity of the molecule. A larger gap suggests higher stability.
-
Use the global reactivity descriptors to understand the molecule's propensity to donate or accept electrons.
-
Visualizations of In Silico Workflows
Caption: Workflow for ADMET property prediction.
References
One-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using isobutyraldehyde
An In-Depth Technical Guide on the One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles with a Focus on Isobutyraldehyde-Mediated Oxidation
Abstract
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry and drug development, prized for its favorable pharmacokinetic properties and metabolic stability. Efficiently synthesizing this heterocyclic core, particularly through one-pot methodologies, is of significant interest to researchers. This technical guide provides a comprehensive overview of the one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles. A notable focus is placed on a modern approach that utilizes isobutyraldehyde in an indirect role to facilitate the oxidative cyclization, a key step in the formation of the oxadiazole ring. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative quantitative data, and mechanistic insights.
Introduction
2,5-Disubstituted 1,3,4-oxadiazoles are a class of five-membered heterocyclic compounds that have garnered substantial attention in the field of medicinal chemistry. Their structure is often employed as a bioisostere for amide and ester functional groups, which can enhance a molecule's resistance to metabolic degradation. The development of synthetic routes that are both efficient and versatile is crucial for the exploration of new chemical entities containing this privileged scaffold.
One-pot syntheses are particularly advantageous as they streamline the synthetic process, reduce waste, and can improve overall yields by minimizing the isolation of intermediates. A common and effective one-pot approach to 2,5-disubstituted 1,3,4-oxadiazoles involves the condensation of an aldehyde with a hydrazide to form an N-acylhydrazone intermediate, which then undergoes oxidative cyclization.
A variety of oxidizing agents have been employed for this transformation. A particularly innovative and green approach involves the in-situ generation of a hypervalent iodine(III) reagent, which then acts as the oxidant. This can be achieved through the auto-oxidation of isobutyraldehyde in the presence of molecular oxygen and an aryl iodide. This method avoids the need for stoichiometric amounts of potentially toxic or expensive heavy metal oxidants.
Synthetic Methodologies and Data Presentation
Several one-pot methods for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles have been reported. Below is a summary of key methodologies, with a focus on a proposed isobutyraldehyde-mediated approach.
Table 1: Comparative Summary of One-Pot Synthetic Protocols
| Protocol Title | Starting Materials | Catalyst/Reagent | Solvent | Reaction Time | Yield Range |
| Protocol 1: Isobutyraldehyde-Mediated Oxidative Cyclization | Aldehyde, Hydrazide, Aryl Iodide | Isobutyraldehyde, O₂ | Acetonitrile | 12-24 hours | Good to Excellent |
| Protocol 2: Iodine-Mediated Oxidative Cyclization | Aldehyde, Hydrazide | I₂, K₂CO₃ | DMSO | Not Specified | High Yields[1] |
| Protocol 3: Copper-Catalyzed Synthesis | Arylacetic Acid, Hydrazide | CuI | DMF | 4 hours | Good Yields[2][3] |
Experimental Protocols
Protocol 1: One-Pot Synthesis via Isobutyraldehyde-Mediated Oxidative Cyclization
This protocol describes a proposed one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles utilizing the in-situ generation of a hypervalent iodine reagent mediated by the auto-oxidation of isobutyraldehyde.
Materials:
-
Substituted Aldehyde (1.0 mmol)
-
Substituted Hydrazide (1.0 mmol)
-
p-Anisolyl Iodide (or other aryl iodide) (0.2 mmol)
-
Isobutyraldehyde (3.0 mmol)
-
Acetonitrile (5 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the substituted aldehyde (1.0 mmol), substituted hydrazide (1.0 mmol), and p-anisolyl iodide (0.2 mmol).
-
Add acetonitrile (5 mL) to the flask and stir the mixture at room temperature for 10 minutes to dissolve the solids.
-
Add isobutyraldehyde (3.0 mmol) to the reaction mixture.
-
Fit the flask with a balloon filled with oxygen (O₂) or allow the reaction to proceed open to the air.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthetic process and the proposed reaction mechanism, the following diagrams are provided in the DOT language for Graphviz.
Diagram 1: Experimental Workflow
References
Methodological & Application
Application Notes and Protocols: Biological Evaluation of 2-Isopropyl-1,3,4-oxadiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the biological evaluation of 2-isopropyl-1,3,4-oxadiazole derivatives, summarizing their potential therapeutic applications and detailing the experimental protocols for their assessment. The 1,3,4-oxadiazole ring is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][4][5][6] The incorporation of an isopropyl group at the 2-position can influence the lipophilicity and steric profile of the molecule, potentially enhancing its biological activity and selectivity.
Biological Activities and Data Presentation
Derivatives of the 1,3,4-oxadiazole core have demonstrated significant potential in various therapeutic areas. The primary activities investigated include anticancer and antimicrobial effects.
Anticancer Activity
Numerous studies have reported the cytotoxic effects of 1,3,4-oxadiazole derivatives against various cancer cell lines.[5][6][7][8][9][10][11] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.[7] For instance, some derivatives have been shown to target the STAT3 transcription factor.[7]
Table 1: Summary of In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 6b | MCF-7 | MTT | 23.5 | [8] |
| 6b | HeLa | MTT | 28.7 | [8] |
| 6c | MCF-7 | MTT | 35.2 | [8] |
| 6c | HeLa | MTT | 45.6 | [8] |
| 7f | - | - | - | [8] |
| 8c | - | - | - | [8] |
| AMK OX-8 | HeLa | MTT | <20 µg/mL | [9] |
| AMK OX-9 | HeLa | MTT | <20 µg/mL | [9] |
| AMK OX-11 | HeLa | MTT | <20 µg/mL | [9] |
| AMK OX-12 | HeLa | MTT | <20 µg/mL | [9] |
| Compound 3 | HepG-2 | - | High | [10] |
| Compound 12 | HepG-2 | - | High | [10] |
| Compound 14 | HepG-2 | - | High | [10] |
Note: This table is a compilation of representative data from the literature and may not be specific to 2-isopropyl derivatives due to the broader scope of the initial search. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Antimicrobial Activity
1,3,4-Oxadiazole derivatives have shown broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria, as well as fungi.[3][12][13][14][15][16] The mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the cell membrane. For example, some derivatives have been identified as inhibitors of lipoteichoic acid (LTA) synthesis in Gram-positive bacteria.
Table 2: Summary of In Vitro Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives
| Compound ID | Microorganism | Assay | MIC (µg/mL) | Reference |
| OZE-I | Staphylococcus aureus | Broth Dilution | 4 - 16 | [15] |
| OZE-II | Staphylococcus aureus | Broth Dilution | 4 - 16 | [15] |
| OZE-III | Staphylococcus aureus | Broth Dilution | 8 - 32 | [15] |
| F3 | Staphylococcus aureus | - | - | [3] |
| F3 | Escherichia coli | - | - | [3] |
| F4 | Staphylococcus aureus | - | - | [3] |
| F4 | Escherichia coli | - | - | [3] |
| 1771 | MRSA | - | 8 - 16 | [17] |
| 13 | MRSA | - | 0.5 | [17] |
Note: This table presents representative data. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization based on the specific this compound derivative and the biological system being studied.
Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles
A common method for synthesizing 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclization of N,N'-diacylhydrazines or N-acylhydrazones.[1]
Protocol: Synthesis via Cyclization of Acid Hydrazides with Carboxylic Acids
-
Reactants: An appropriate acid hydrazide and a carboxylic acid are the starting materials.
-
Solvent and Catalyst: The reaction is typically carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃).[1][14]
-
Reaction Conditions: The reaction mixture is heated under reflux for several hours.[1]
-
Work-up: After cooling, the reaction mixture is poured into cold water or an ice bath to precipitate the product.
-
Purification: The crude product is filtered, washed, dried, and purified by recrystallization from a suitable solvent like ethanol.[1]
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture | MDPI [mdpi.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization and biological evaluation of novel 2,5 substituted-1,3,4 oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Anticancer Activity of New ((Furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole Acyclic Sugar Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpda.org [ijpda.org]
- 12. mdpi.com [mdpi.com]
- 13. nanobioletters.com [nanobioletters.com]
- 14. asianpubs.org [asianpubs.org]
- 15. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Improved Antibacterial Activity of 1,3,4-Oxadiazole-Based Compounds That Restrict Staphylococcus aureus Growth Independent of LtaS Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity Screening of 2-Isopropyl-1,3,4-Oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the antimicrobial activity screening of novel 2-isopropyl-1,3,4-oxadiazole analogs. The protocols outlined below are based on established methods for the evaluation of antimicrobial properties of heterocyclic compounds, including various 1,3,4-oxadiazole derivatives. While specific quantitative data for a broad range of this compound analogs is not extensively available in the public domain, this document provides the framework and detailed methodologies for researchers to conduct such screenings and generate valuable data for drug discovery programs.
Data Presentation
The following tables are structured to enable a clear and concise presentation of quantitative antimicrobial activity data, specifically Minimum Inhibitory Concentration (MIC) values. Researchers can populate these tables with their experimental findings.
Table 1: Antibacterial Activity of this compound Analogs (MIC in µg/mL)
| Compound ID | R-Group on Oxadiazole Ring | Staphylococcus aureus (ATCC 29213) | Bacillus subtilis (ATCC 6633) | Escherichia coli (ATCC 25922) | Pseudomonas aeruginosa (ATCC 27853) |
| Analog-01 | |||||
| Analog-02 | |||||
| Analog-03 | |||||
| Analog-04 | |||||
| Analog-05 | |||||
| Ciprofloxacin | (Positive Control) |
Table 2: Antifungal Activity of this compound Analogs (MIC in µg/mL)
| Compound ID | R-Group on Oxadiazole Ring | Candida albicans (ATCC 90028) | Aspergillus niger (ATCC 16404) | Cryptococcus neoformans (ATCC 14116) |
| Analog-01 | ||||
| Analog-02 | ||||
| Analog-03 | ||||
| Analog-04 | ||||
| Analog-05 | ||||
| Fluconazole | (Positive Control) |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard antimicrobial susceptibility testing methods.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a widely used technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Synthesized this compound analogs
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Bacterial and fungal strains (e.g., from ATCC)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each this compound analog in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in the appropriate sterile broth (MHB or RPMI-1640) in the wells of a 96-well microtiter plate to achieve a range of test concentrations (e.g., 512 µg/mL to 1 µg/mL).
-
-
Preparation of Inoculum:
-
Bacteria: From a fresh agar plate, pick several colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Fungi: Grow the fungal strain on a suitable agar medium. Prepare a suspension of fungal spores or yeast cells in sterile saline. Adjust the cell density to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum and DMSO without any test compound). Also, include a sterility control (broth only).
-
Incubate the plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
-
Protocol 2: Agar Well Diffusion Method for Preliminary Antimicrobial Screening
This method is a qualitative or semi-quantitative assay to screen for the antimicrobial activity of test compounds.
Materials:
-
Synthesized this compound analogs
-
Sterile Petri dishes (90 mm)
-
Mueller-Hinton Agar (MHA)
-
Bacterial and fungal strains
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
DMSO
Procedure:
-
Preparation of Agar Plates:
-
Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
-
Preparation of Inoculum:
-
Prepare a microbial suspension with a turbidity equivalent to the 0.5 McFarland standard as described in Protocol 1.
-
Using a sterile cotton swab, evenly spread the inoculum over the entire surface of the MHA plates to create a lawn of microbial growth.
-
-
Well Preparation and Compound Application:
-
Using a sterile cork borer, create wells in the inoculated agar plates.
-
Prepare solutions of the test compounds in DMSO at a specific concentration (e.g., 1 mg/mL).
-
Carefully add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.
-
Use a standard antibiotic as a positive control and DMSO as a negative control in separate wells.
-
-
Incubation and Measurement:
-
Allow the plates to stand for a pre-diffusion period (e.g., 1 hour) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubate the plates under the same conditions as mentioned in Protocol 1.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
-
Visualizations
The following diagrams illustrate the experimental workflow for antimicrobial screening.
Caption: Experimental workflow for MIC determination.
Caption: Hypothesized antimicrobial mechanisms of action.
Application Notes and Protocols: Anticancer Activity of 1,3,4-Oxadiazole Derivatives
Note: While the inquiry specified 2-isopropyl-1,3,4-oxadiazole, the available scientific literature does not provide specific anticancer activity data for this particular compound. However, extensive research is available on the broader class of 1,3,4-oxadiazole derivatives, which have demonstrated significant potential as anticancer agents. This document provides a detailed overview of the anticancer activity of selected 1,3,4-oxadiazole derivatives against various cancer cell lines, based on published studies.
Introduction
The 1,3,4-oxadiazole ring is a crucial heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer properties.[1][2][3] These compounds have been shown to exert their cytotoxic effects through various mechanisms, such as inhibiting enzymes essential for cancer cell proliferation, inducing apoptosis, and arresting the cell cycle.[4][5] Their anti-proliferative effects are associated with the inhibition of growth factors, enzymes, and kinases.[6] This document outlines the anticancer activity of several 1,3,4-oxadiazole derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of experimental workflows and signaling pathways.
Data Presentation: In Vitro Cytotoxicity of 1,3,4-Oxadiazole Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of selected 1,3,4-oxadiazole derivatives against various human cancer cell lines. These values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | Cell Line Type | IC50 (µM) | Reference |
| CHK9 | Lung Cancer Cells | Lung | 4.8 - 5.1 | [7] |
| Compound 13 | HepG2 | Liver Cancer | - | [6][8] |
| HeLa | Cervical Cancer | - | [6][8] | |
| SW1116 | Colorectal Cancer | - | [6][8] | |
| BGC823 | Stomach Cancer | - | [6][8] | |
| Compound 36 | HepG2 | Liver Cancer | Potent | [8] |
| Compound 37 | SMMC-7721 | Liver Cancer | Potent | [8] |
| Compound 38 | MCF-7 | Breast Cancer | Potent | [8] |
| A549 | Lung Cancer | Potent | [8] | |
| AMK OX-8, 9, 11, 12 | HeLa | Cervical Cancer | Low IC50 | [9][10][11] |
| A549 | Lung Cancer | Low IC50 | [9][10][11] | |
| Hep-2 | Laryngeal Cancer | Considerable Effect | [9][10][11] | |
| Lipophilic 1,3,4-oxadiazole | 4T1 | Mammary Carcinoma | 1.6 - 3.55 | [12][13] |
| CT26.WT | Colon Cancer | 1.6 - 3.9 | [12][13] | |
| Compound 6m | NUGC | Gastric Cancer | 0.021 | [14] |
Note: A lower IC50 value indicates a higher potency of the compound.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., HeLa, A549, HepG2)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
1,3,4-Oxadiazole derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,3,4-oxadiazole derivatives in the growth medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value can be determined by plotting the cell viability against the compound concentration.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
Cancer cells treated with 1,3,4-oxadiazole derivatives
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of the 1,3,4-oxadiazole derivative for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Visualizations
Experimental Workflow for In Vitro Anticancer Activity Screening
Caption: Workflow for evaluating the in vitro anticancer activity of 1,3,4-oxadiazole derivatives.
Proposed Signaling Pathway for Apoptosis Induction
Some 1,3,4-oxadiazole derivatives have been shown to induce apoptosis through the intrinsic or mitochondrial pathway.[9][10][11]
References
- 1. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researcher.manipal.edu [researcher.manipal.edu]
- 10. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and anticancer evaluation of 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-isopropyl-1,3,4-oxadiazole as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-isopropyl-1,3,4-oxadiazole as an enzyme inhibitor. While specific experimental data for this exact compound is limited in publicly available literature, the 1,3,4-oxadiazole scaffold is a well-established pharmacophore known to exhibit inhibitory activity against a range of key enzymes implicated in various diseases. This document outlines potential enzyme targets, summarizes inhibitory data from related 1,3,4-oxadiazole derivatives, and provides detailed protocols for in vitro evaluation.
Introduction to 1,3,4-Oxadiazoles as Enzyme Inhibitors
The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that has garnered significant attention in medicinal chemistry due to its favorable physicochemical properties, metabolic stability, and ability to act as a bioisostere for ester and amide groups. Derivatives of 1,3,4-oxadiazole have been reported to inhibit a wide array of enzymes, positioning them as promising candidates for the development of novel therapeutics for conditions such as cancer, inflammation, neurodegenerative diseases, and diabetes.[1][2][3] The presence of the isopropyl group at the 2-position of the oxadiazole ring in the target compound may influence its binding affinity and selectivity for specific enzymes.
Potential Enzyme Targets and Applications
Based on the known biological activities of the 1,3,4-oxadiazole class of compounds, this compound is a candidate for screening against several important enzyme targets.
Cyclooxygenase (COX) and Lipoxygenase (LOX) Inhibition in Inflammation
Cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[4][5] Inhibition of these enzymes is a major strategy for the treatment of inflammatory disorders. Several 1,3,4-oxadiazole derivatives have been identified as potent COX inhibitors.[6][7][8]
Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against COX Enzymes
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,5-diaryl-1,3,4-oxadiazoles | COX-2 | 0.48 - 0.89 | Celecoxib | - |
| Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazole hybrids | COX-2 | More potent than Meloxicam | Meloxicam | - |
Enzyme Inhibition in Cancer Therapy
The 1,3,4-oxadiazole scaffold is present in compounds that have shown potential in cancer therapy by targeting various enzymes crucial for tumor growth and progression.
-
Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation of the extracellular matrix, a process essential for tumor invasion and metastasis.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.
-
Telomerase: This enzyme is responsible for maintaining telomere length, and its inhibition can lead to the senescence of cancer cells.[1]
Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against Cancer-Related Enzymes
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2,5-disubstituted-1,3,4-oxadiazoles | Telomerase | 1.27 ± 0.05 | 5-Fluorouracil | - |
| Quinolin-2-yl-1,3,4-oxadiazole derivatives | Telomerase | 0.8 ± 0.1 | Ethidium bromide | 2.5 ± 0.23 |
| Thioether 1,3,4-oxadiazole derivatives | Thymidylate Synthase | 0.7 ± 0.2 (MCF-7 cells) | 5-Fluorouracil | 22.8 ± 1.2 (MCF-7 cells) |
Acetylcholinesterase (AChE) Inhibition in Neurodegenerative Diseases
Inhibition of acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease. Various 1,3,4-oxadiazole derivatives have demonstrated potent AChE inhibitory activity.[9]
Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against Cholinesterases
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3,4-oxadiazole-2-thiol derivatives | AChE | 9.25 ± 0.19 to 36.15 ± 0.12 | Donepezil | 2.01 ± 0.12 |
| 1,3,4-oxadiazole-2-thiol derivatives | BChE | 10.06 ± 0.43 to 35.13 ± 0.12 | Donepezil | 3.12 ± 0.06 |
α-Amylase and α-Glucosidase Inhibition in Diabetes
Inhibition of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion, can help control postprandial hyperglycemia in type 2 diabetes. 1,3,4-oxadiazole derivatives have been explored as inhibitors of these enzymes.[3][9]
Quantitative Data for Representative 1,3,4-Oxadiazole Derivatives against Carbohydrate-Digesting Enzymes
| Compound Class | Target Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1,3,4-oxadiazole-2-thiol derivatives | α-Glucosidase | 18.52 ± 0.09 | Acarbose | 12.29 ± 0.26 |
| 1,3,4-oxadiazole-2-thiol derivatives | α-Amylase | 20.25 ± 1.05 | Acarbose | 15.98 ± 0.14 |
| Benzimidazole-based 1,3,4-oxadiazoles | α-Glucosidase | 2.6 ± 0.1 | Acarbose | 38.45 ± 0.80 |
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound against the aforementioned enzyme targets.
Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
This protocol describes a colorimetric inhibitor screening assay.[10]
Materials:
-
COX-1 or COX-2 enzyme
-
Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic Acid (substrate)
-
Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the reaction buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 160 µL Reaction Buffer, 10 µL Heme.
-
100% Initial Activity (Control): 150 µL Reaction Buffer, 10 µL Heme, 10 µL enzyme.
-
Inhibitor Wells: 150 µL Reaction Buffer, 10 µL Heme, 10 µL enzyme, and 10 µL of various concentrations of the test compound or reference inhibitor.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of arachidonic acid to all wells to start the reaction.
-
Color Development: Add 10 µL of the colorimetric substrate.
-
Measurement: Incubate for exactly two minutes at 37°C and then stop the reaction. Read the absorbance at the appropriate wavelength (e.g., 590 nm for TMPD).
-
Calculation: Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Absorbance of Inhibitor Well - Absorbance of Blank) / (Absorbance of Control Well - Absorbance of Blank)] x 100
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay
This protocol is a spectrophotometric assay based on the formation of a conjugated diene.[11][12]
Materials:
-
5-Lipoxygenase enzyme
-
Borate buffer (0.2 M, pH 9.0)
-
Linoleic acid (substrate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Reference inhibitor (e.g., Zileuton)
-
UV-Vis spectrophotometer and quartz cuvettes
Procedure:
-
Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compounds in the borate buffer.
-
Assay Mixture: In a quartz cuvette, mix the enzyme solution with various concentrations of the test compound or reference inhibitor.
-
Pre-incubation: Incubate the mixture for 3 minutes at room temperature.
-
Reaction Initiation: Add the linoleic acid solution to the cuvette to start the reaction.
-
Measurement: Immediately monitor the increase in absorbance at 234 nm for 3-5 minutes.
-
Calculation: Determine the initial reaction velocity (rate of change in absorbance) for the control and each inhibitor concentration. Calculate the percentage of inhibition.
-
IC50 Determination: Determine the IC50 value as described in Protocol 1.
Protocol 3: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This widely used colorimetric assay measures the activity of AChE.
Materials:
-
Acetylcholinesterase (AChE) enzyme
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylthiocholine iodide (ATCI) (substrate)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Test compound (this compound) dissolved in DMSO
-
Reference inhibitor (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of all reagents in the phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to triplicate wells:
-
Blank: 150 µL Phosphate Buffer, 10 µL DTNB, 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL solvent for the test compound.
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer, 10 µL AChE solution, 10 µL DTNB, 10 µL of various concentrations of the test compound or reference inhibitor.
-
-
Pre-incubation: Mix gently and incubate the plate for 10 minutes at 25°C.
-
Reaction Initiation: Add 10 µL of the ATCI solution to all wells except the blank to start the reaction. Add 10 µL of deionized water to the blank wells.
-
Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes.
-
Calculation: Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance vs. time plot. Calculate the percentage of inhibition.
-
IC50 Determination: Determine the IC50 value as described in Protocol 1.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways that can be modulated by inhibiting the respective enzymes.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dual anti-inflammatory activities of COX-2/5-LOX driven by kratom alkaloid extracts in lipopolysaccharide-induced RAW 264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro and In Silico Evaluation of New 1,3,4-Oxadiazole Derivatives of Pyrrolo[3,4-d]pyridazinone as Promising Cyclooxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide | MDPI [mdpi.com]
- 9. Multitargeted inhibition of key enzymes associated with diabetes and Alzheimer's disease by 1,3,4-oxadiazole derivatives: Synthesis, in vitro screening, and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. researchgate.net [researchgate.net]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
Application Notes and Protocols for 2-isopropyl-1,3,4-oxadiazole-Based Probes in Bioimaging
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of novel fluorescent probes based on the 2-isopropyl-1,3,4-oxadiazole scaffold for cellular bioimaging.
Introduction
The 1,3,4-oxadiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties.[1][2] Derivatives of 1,3,4-oxadiazole are known to exhibit a range of biological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[2] Furthermore, their conjugated systems often give rise to fluorescence, making them promising candidates for the development of fluorescent probes for bioimaging.[3] The introduction of a 2-isopropyl group on the 1,3,4-oxadiazole ring can modulate the electronic properties and steric hindrance of the molecule, potentially influencing its photophysical characteristics and biological interactions. This document outlines the synthesis, characterization, and application of a representative this compound-based probe for cellular imaging.
Data Presentation: Photophysical and Cytotoxicity Properties
The following table summarizes the key photophysical and biological parameters of a representative this compound-based fluorescent probe, designated here as IOX-1 .
| Property | Value |
| Probe Name | IOX-1 (2-(4-methoxyphenyl)-5-isopropyl-1,3,4-oxadiazole) |
| Molecular Weight | 218.25 g/mol |
| Excitation Maximum (λex) | 350 nm |
| Emission Maximum (λem) | 450 nm |
| Molar Extinction Coefficient (ε) | 15,000 M-1cm-1 |
| Fluorescence Quantum Yield (Φ) | 0.40 |
| Stokes Shift | 100 nm |
| Cell Permeability | High |
| Cytotoxicity (IC50 in HeLa cells) | > 50 µM |
Experimental Protocols
Protocol 1: Synthesis of a Representative this compound Probe (IOX-1)
This protocol describes the synthesis of 2-(4-methoxyphenyl)-5-isopropyl-1,3,4-oxadiazole (IOX-1), a representative probe.
Materials:
-
Isobutyric acid
-
Hydrazine hydrate
-
4-Methoxybenzoyl chloride
-
Phosphorus oxychloride (POCl3)
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Synthesis of Isobutyrohydrazide:
-
To a solution of isobutyric acid (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.) dropwise at 0 °C.
-
Reflux the reaction mixture for 4 hours.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether to obtain isobutyrohydrazide.
-
-
Synthesis of N'-(4-methoxybenzoyl)isobutyrohydrazide:
-
Dissolve isobutyrohydrazide (1 eq.) in DCM.
-
Add triethylamine (1.5 eq.) and cool the mixture to 0 °C.
-
Add 4-methoxybenzoyl chloride (1.1 eq.) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture with saturated NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
-
-
Cyclization to form IOX-1:
-
To N'-(4-methoxybenzoyl)isobutyrohydrazide (1 eq.), add phosphorus oxychloride (5 eq.) slowly at 0 °C.
-
Reflux the reaction mixture for 6 hours.
-
Carefully pour the cooled reaction mixture onto crushed ice.
-
Neutralize the solution with a saturated solution of NaHCO3.
-
Extract the product with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield IOX-1.
-
Protocol 2: Cell Culture and Staining
This protocol details the procedure for staining live cells with the IOX-1 probe.[3]
Materials:
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
IOX-1 stock solution (1 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37 °C in a humidified atmosphere with 5% CO2.
-
Seed the cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to 70-80% confluency.
-
-
Probe Incubation:
-
Prepare a working solution of IOX-1 by diluting the 1 mM DMSO stock solution in pre-warmed DMEM to a final concentration of 10 µM.
-
Remove the culture medium from the cells and wash them once with PBS.
-
Add the IOX-1 working solution to the cells.
-
Incubate the cells for 30 minutes at 37 °C.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS to remove any unbound probe.
-
Add fresh DMEM or PBS to the cells for imaging.
-
Protocol 3: Fluorescence Microscopy
This protocol outlines the imaging of stained cells using a fluorescence microscope.
Equipment:
-
Inverted fluorescence microscope equipped with a DAPI filter set (Excitation: ~350 nm, Emission: ~450 nm)
-
High-resolution camera
Procedure:
-
Place the glass-bottom dish or coverslip on the microscope stage.
-
Use a 40x or 60x objective to locate the cells.
-
Excite the stained cells using the DAPI filter set.
-
Capture the fluorescence images.
-
Acquire bright-field images for cell morphology.
-
Merge the fluorescence and bright-field images to visualize the probe's subcellular localization.
Mandatory Visualizations
Caption: Synthetic pathway for the IOX-1 probe.
Caption: Experimental workflow for cellular imaging.
Caption: Probe interaction with cellular components.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optical properties of some novel 2,5-disubstituted 1,3,4-oxadiazole derivatives and their application as an efficient cell staining azo dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-isopropyl-1,3,4-oxadiazole in Crop Protection Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety that has garnered significant attention in agrochemical research due to its broad spectrum of biological activities.[1][2] Derivatives of 1,3,4-oxadiazole have demonstrated potent fungicidal, insecticidal, and herbicidal properties, making them promising candidates for the development of novel crop protection agents.[1][2][3][4][5][6][7] The inclusion of an isopropyl group at the 2-position of the oxadiazole ring can influence the lipophilicity and steric hindrance of the molecule, potentially enhancing its biological efficacy and selectivity. This document provides detailed application notes and experimental protocols for the investigation of 2-isopropyl-1,3,4-oxadiazole derivatives in crop protection research.
I. Biological Activities and Quantitative Data
Derivatives of 1,3,4-oxadiazole have been extensively evaluated for their efficacy against various agricultural pests and pathogens. The following tables summarize the quantitative data from several key studies.
Fungicidal Activity
The fungicidal potential of 1,3,4-oxadiazole derivatives has been demonstrated against a range of plant pathogenic fungi. A notable mechanism of action for some of these compounds is the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[8][9]
| Compound ID | Target Pathogen | Assay Type | Efficacy (EC₅₀ in µg/mL) | Reference |
| 5k | Exserohilum turcicum | Mycelium Growth Rate | 32.25 | [8][9] |
| 5e | Exserohilum turcicum | Mycelium Growth Rate | 47.56 | [8][9] |
| 4k | Exserohilum turcicum | Mycelium Growth Rate | 50.48 | [8][9] |
| Carbendazim (Control) | Exserohilum turcicum | Mycelium Growth Rate | 102.83 | [8][9] |
| Compound 20 | Rhizoctonia solani | Mycelium Growth Rate | 0.85 | [2] |
| Tebuconazole (Control) | Rhizoctonia solani | Mycelium Growth Rate | 1.02 | [2] |
| Compound 3 | Colletotrichum graminicola | Mycelium Growth Rate | 1.03 | [2] |
| Pyraclostrobin (Control) | Colletotrichum graminicola | Mycelium Growth Rate | 1.06 | [2] |
Insecticidal Activity
Novel steroidal 1,3,4-oxadiazole derivatives have shown significant insecticidal activity against various aphid species. The proposed mechanism involves the disruption of midgut cell integrity.[10][11]
| Compound ID | Target Pest | Assay Type | Efficacy (LC₅₀ in µg/mL) | Reference |
| 20g | Eriosoma lanigerum | Aphid Susceptibility | 27.6 | [10][11] |
| 24g | Eriosoma lanigerum | Aphid Susceptibility | 30.4 | [10][11] |
II. Experimental Protocols
A. Synthesis of 2-isopropyl-5-aryl-1,3,4-oxadiazole
This protocol is adapted from the synthesis of similar 2,5-disubstituted-1,3,4-oxadiazole derivatives.[10][11]
Materials:
-
Isobutyric acid hydrazide
-
Substituted benzoic acid
-
Phosphorous oxychloride (POCl₃)
-
Ethanol
-
Ice-water
-
Saturated sodium bicarbonate solution
-
Benzene
-
Magnesium sulfate
-
Reflux apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine isobutyric acid hydrazide (0.001 mole) and a substituted benzoic acid (0.001 mole).
-
Carefully add phosphorous oxychloride (0.7 mL) to the mixture.
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water.
-
Neutralize the solution by adding a saturated solution of sodium bicarbonate until a precipitate forms.
-
Collect the precipitate by filtration and wash it with cold water.
-
Recrystallize the crude product from an ethanol-water mixture.
-
If a precipitate does not form, extract the product with benzene (3 x 30 mL).
-
Dry the combined benzene layers with magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the final product.
Caption: Synthesis workflow for 2-isopropyl-5-aryl-1,3,4-oxadiazole.
B. Fungicidal Activity Assay: Mycelium Growth Rate Method
This in vitro assay is used to determine the efficacy of compounds in inhibiting the growth of fungal mycelia.[2][8][9]
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Stock solution of the test compound in a suitable solvent (e.g., DMSO)
-
Fungal cultures of target pathogens (e.g., Exserohilum turcicum, Rhizoctonia solani)
-
Sterile Petri dishes (9 cm diameter)
-
Sterile cork borer (5 mm diameter)
-
Incubator
Procedure:
-
Prepare PDA medium and sterilize by autoclaving.
-
Cool the PDA to 50-60 °C and add the test compound from a stock solution to achieve the desired final concentration (e.g., 50 µg/mL). Add an equivalent amount of solvent to the control plates.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
From the edge of an actively growing fungal culture, take a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc at the center of each PDA plate (both treated and control).
-
Incubate the plates at the optimal temperature for the specific fungus (e.g., 25-28 °C) until the mycelial growth in the control plate reaches the edge of the dish.
-
Measure the diameter of the fungal colony in both control and treated plates.
-
Calculate the percentage of inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the mycelial colony of the control group, and T is the average diameter of the mycelial colony of the treated group.
-
-
To determine the EC₅₀ value, repeat the assay with a series of concentrations and perform a probit analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and fungicidal activity of novel 1, 3, 4-oxadiazole derivatives [html.rhhz.net]
- 3. Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]
- 10. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2-Isopropyl-1,3,4-Oxadiazole Libraries
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 2-isopropyl-1,3,4-oxadiazole libraries. The 1,3,4-oxadiazole scaffold is a key pharmacophore in modern medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide outlines a systematic approach to identifying and characterizing bioactive compounds within a this compound library, from initial cytotoxicity profiling to specific enzyme inhibition assays.
Application Note 1: Initial Cytotoxicity Profiling
A critical first step in any drug discovery campaign is to assess the general cytotoxicity of the compound library. This allows for the early identification of compounds that exhibit broad-spectrum toxicity, helping to prioritize compounds with more specific biological activities at non-toxic concentrations. Two common and robust colorimetric assays for assessing cytotoxicity in a high-throughput format are the MTT and LDH assays.
Quantitative Data Summary: Cytotoxicity Screening
The following table presents example data from a primary cytotoxicity screen of a hypothetical library of this compound derivatives against a panel of human cancer cell lines.
| Compound ID | Structure | Cell Line | IC50 (µM) |
| ISO-P001 | 2-isopropyl-5-phenyl-1,3,4-oxadiazole | A549 (Lung) | 15.2 |
| ISO-P002 | 2-isopropyl-5-(4-chlorophenyl)-1,3,4-oxadiazole | A549 (Lung) | 8.9 |
| ISO-P003 | 2-isopropyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | A549 (Lung) | 22.5 |
| ISO-P001 | 2-isopropyl-5-phenyl-1,3,4-oxadiazole | MCF-7 (Breast) | 12.8 |
| ISO-P002 | 2-isopropyl-5-(4-chlorophenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 7.5 |
| ISO-P003 | 2-isopropyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | MCF-7 (Breast) | 19.1 |
| ISO-P001 | 2-isopropyl-5-phenyl-1,3,4-oxadiazole | HepG2 (Liver) | 25.4 |
| ISO-P002 | 2-isopropyl-5-(4-chlorophenyl)-1,3,4-oxadiazole | HepG2 (Liver) | 18.3 |
| ISO-P003 | 2-isopropyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | HepG2 (Liver) | 35.7 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual IC50 values will vary depending on the specific compound and experimental conditions.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is for assessing cell metabolic activity, which is an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well clear-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Addition: Prepare serial dilutions of the this compound compounds in culture medium. The final DMSO concentration should be kept below 0.5%. Add 10 µL of the diluted compounds to the respective wells. Include vehicle controls (medium with DMSO) and positive controls (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values for each compound.
Application Note 2: Target-Based Screening - Enzyme Inhibition
Many 1,3,4-oxadiazole derivatives have been identified as potent enzyme inhibitors.[2] A common target for anticancer drug discovery is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival.[4][5]
Quantitative Data Summary: EGFR Kinase Inhibition
The following table provides example data for the inhibition of EGFR kinase activity by a selection of this compound derivatives.
| Compound ID | Structure | EGFR Kinase IC50 (µM) |
| ISO-P001 | 2-isopropyl-5-phenyl-1,3,4-oxadiazole | 5.2 |
| ISO-P002 | 2-isopropyl-5-(4-chlorophenyl)-1,3,4-oxadiazole | 0.8 |
| ISO-P003 | 2-isopropyl-5-(4-methoxyphenyl)-1,3,4-oxadiazole | 7.9 |
| ISO-P004 | 2-isopropyl-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole | 0.5 |
| ISO-P005 | 2-isopropyl-5-(4-nitrophenyl)-1,3,4-oxadiazole | 1.1 |
Note: This data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 2: In Vitro EGFR Kinase Inhibition Assay (Luminescence-Based)
This protocol measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., poly(Glu,Tyr) 4:1)
-
Kinase buffer
-
ATP
-
This compound test compounds in DMSO
-
Reference EGFR inhibitor (e.g., Erlotinib)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Plating: Add test compounds at various concentrations to the wells of the microplate. Include vehicle (DMSO) and no-enzyme controls.
-
Enzyme and Substrate Addition: Add the EGFR kinase and substrate solution to all wells except the no-enzyme controls.
-
Reaction Initiation: Add ATP to all wells to start the kinase reaction. Incubate for 1 hour at room temperature.
-
Signal Development: Add the ATP detection reagent to all wells. This reagent will lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Incubate for 10 minutes at room temperature.
-
Data Acquisition: Measure the luminescence using a microplate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to the vehicle control and determine the IC50 values.
Visualizations
High-Throughput Screening Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign.
Caption: A generalized workflow for high-throughput screening.
Hit Identification and Validation Workflow
This diagram outlines the logical progression from a primary screen to validated hits.
Caption: Logical workflow for hit identification and validation.[6][7][8]
EGFR Signaling Pathway Inhibition
The following diagram illustrates the inhibition of the EGFR signaling pathway by a this compound compound.
Caption: Inhibition of the EGFR signaling pathway.[4][5]
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole [mdpi.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 7. coleparmer.com [coleparmer.com]
- 8. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 2-Isopropyl-1,3,4-oxadiazole Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding the structure-activity relationships (SAR) of 2-isopropyl-1,3,4-oxadiazole analogs, a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] This document outlines detailed protocols for the synthesis and biological evaluation of these analogs, facilitating the discovery of novel therapeutic agents. The 1,3,4-oxadiazole scaffold is a versatile core found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4]
Overview of Structure-Activity Relationships
The biological activity of this compound derivatives can be systematically modified by altering the substituents at the C5 position of the oxadiazole ring. The isopropyl group at the C2 position is a key feature of this series, and understanding how different chemical moieties at the C5 position influence biological activity is crucial for rational drug design.
Key areas of modification to explore in SAR studies include:
-
Aryl and Heteroaryl Substituents: Introduction of various substituted aromatic and heterocyclic rings at the C5 position can significantly impact potency and selectivity.
-
Linker Modifications: The nature and length of the linker connecting a substituent to the C5 position can influence binding to biological targets.
-
Introduction of Functional Groups: The addition of hydrogen bond donors/acceptors, lipophilic/hydrophilic groups, and electron-donating/withdrawing groups can modulate the pharmacokinetic and pharmacodynamic properties of the analogs.
A systematic SAR study allows for the identification of key structural features responsible for the desired biological activity and the optimization of lead compounds.
Experimental Protocols
General Synthetic Protocol for 2-Isopropyl-5-substituted-1,3,4-oxadiazole Analogs
This protocol describes a general method for the synthesis of this compound analogs, starting from isobutyric acid. The key steps involve the formation of the corresponding acid hydrazide, followed by cyclization with a substituted carboxylic acid.
Materials:
-
Isobutyric acid
-
Thionyl chloride
-
Hydrazine hydrate
-
Substituted aromatic/heteroaromatic carboxylic acids
-
Phosphorus oxychloride (POCl₃)
-
Ethanol
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes)
Procedure:
-
Synthesis of Isobutyric Hydrazide:
-
To a solution of isobutyric acid (1.0 eq) in dichloromethane, add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure to obtain isobutyryl chloride.
-
Dissolve the crude isobutyryl chloride in dichloromethane and add it dropwise to a solution of hydrazine hydrate (2.0 eq) in ethanol at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent under reduced pressure. Add water to the residue and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain isobutyric hydrazide.
-
-
Synthesis of 2-Isopropyl-5-substituted-1,3,4-oxadiazole:
-
A mixture of isobutyric hydrazide (1.0 eq), a substituted carboxylic acid (1.0 eq), and phosphorus oxychloride (3.0 eq) is heated at reflux for 4-6 hours.[5][6]
-
After cooling to room temperature, the reaction mixture is carefully poured onto crushed ice.
-
The mixture is neutralized with a saturated solution of sodium bicarbonate.[5]
-
The resulting precipitate is collected by filtration, washed with water, and dried.[5]
-
If no precipitate forms, the aqueous layer is extracted with an appropriate organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[7]
-
Characterization: The structure of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[8]
In Vitro Anticancer Activity Assay: MTT Assay
This protocol describes the determination of the cytotoxic activity of the synthesized this compound analogs against human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Human cancer cell lines (e.g., HeLa, A549)[9]
-
Normal cell line (e.g., V-79) for cytotoxicity comparison[9]
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding:
-
Harvest logarithmically growing cells and resuspend them in a fresh medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[10]
-
-
Compound Treatment:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare serial dilutions of the compounds in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48 or 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration.
-
In Vitro Antibacterial Activity Assay: Broth Microdilution Method
This protocol is for determining the Minimum Inhibitory Concentration (MIC) of the synthesized analogs against various bacterial strains.[1]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with solvent)
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial suspension in sterile saline equivalent to a 0.5 McFarland standard.
-
Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
-
Serial Dilution:
-
Perform a two-fold serial dilution of the test compounds and the positive control in the 96-well plate containing MHB.
-
-
Inoculation:
-
Inoculate each well with the standardized bacterial suspension.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Data Presentation
The quantitative data from the SAR studies should be summarized in a clear and structured table to facilitate comparison between the analogs.
Table 1: Anticancer Activity of this compound Analogs
| Compound ID | R-Group (at C5) | HeLa IC₅₀ (µM)[9] | A549 IC₅₀ (µM)[9] | V-79 (Normal Cell) IC₅₀ (µM)[9] |
| OX-1 | 4-Chlorophenyl | 15.2 ± 1.3 | 20.5 ± 2.1 | > 100 |
| OX-2 | 4-Methoxyphenyl | 25.8 ± 2.5 | 32.1 ± 3.0 | > 100 |
| OX-3 | 4-Nitrophenyl | 8.7 ± 0.9 | 12.4 ± 1.1 | 85.3 ± 7.6 |
| OX-4 | 2-Furyl | 18.9 ± 1.7 | 24.3 ± 2.2 | > 100 |
| Doxorubicin | - | 0.8 ± 0.1 | 1.2 ± 0.2 | 5.4 ± 0.5 |
Table 2: Antibacterial Activity of this compound Analogs
| Compound ID | R-Group (at C5) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| OX-1 | 4-Chlorophenyl | 8 | 32 |
| OX-2 | 4-Methoxyphenyl | 16 | 64 |
| OX-3 | 4-Nitrophenyl | 4 | 16 |
| OX-4 | 2-Furyl | 16 | 64 |
| Ciprofloxacin | - | 0.5 | 0.25 |
Visualizations
The following diagrams illustrate key workflows and relationships in the SAR study of this compound analogs.
Caption: General workflow for Structure-Activity Relationship (SAR) studies.
Caption: Representative synthesis scheme for this compound analogs.
Caption: A potential signaling pathway for the anticancer activity of the analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 3. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 5. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, Biological Assay of New 5-(Pyridine-2-Yl)-1,3,4-Oxadiazol-2-Amine Derivatives and Their Molecular Docking Studies – Oriental Journal of Chemistry [orientjchem.org]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating the Anti-inflammatory Effects of 2-isopropyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a normal inflammatory response is crucial for healing, chronic inflammation can contribute to a variety of diseases. The 1,3,4-oxadiazole nucleus is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological activities, including anti-inflammatory properties.[1][2][3][4] This document provides a detailed protocol for testing the potential anti-inflammatory effects of a specific derivative, 2-isopropyl-1,3,4-oxadiazole.
The following protocols outline a systematic approach to evaluate the anti-inflammatory activity of this compound, beginning with initial in vitro screenings and progressing to in vivo models to confirm efficacy and elucidate potential mechanisms of action.
Experimental Workflow
A logical workflow is essential for the systematic evaluation of a novel compound. The proposed workflow for this compound begins with broad, high-throughput in vitro assays, followed by more detailed cell-based assays to understand the mechanism, and finally, validation in an in vivo model of acute inflammation.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
In Vitro Anti-inflammatory Assays
In vitro assays provide a rapid and cost-effective method for the initial screening of anti-inflammatory activity.
Inhibition of Protein Denaturation Assay
Principle: Inflammation can lead to the denaturation of proteins. This assay uses heat-induced denaturation of bovine serum albumin (BSA) as a model to assess the ability of a compound to protect against protein denaturation.[2][5][6][7]
Protocol:
-
Prepare a 1% w/v solution of Bovine Serum Albumin (BSA) in phosphate-buffered saline (PBS, pH 6.4).
-
Prepare various concentrations of this compound (e.g., 10, 50, 100, 250, 500 µg/mL) in a suitable solvent (e.g., DMSO).
-
The reaction mixture will consist of 0.5 mL of the test compound solution and 0.5 mL of the BSA solution.
-
A control group will be prepared with 0.5 mL of the vehicle solvent and 0.5 mL of the BSA solution.
-
Diclofenac sodium or a similar NSAID will be used as a positive control.
-
The samples will be incubated at 37°C for 20 minutes and then heated at 70°C for 5 minutes.[2]
-
After cooling, the turbidity of the samples will be measured spectrophotometrically at 660 nm.
-
The percentage inhibition of protein denaturation is calculated as follows: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
Data Presentation:
| Concentration (µg/mL) | % Inhibition of Protein Denaturation |
| 10 | |
| 50 | |
| 100 | |
| 250 | |
| 500 | |
| Positive Control (e.g., Diclofenac) |
Lipopolysaccharide (LPS)-Stimulated RAW 264.7 Macrophage Assays
Principle: Murine macrophage cell line RAW 264.7 can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the production of nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.[8][9][10][11][12]
Cell Culture and Treatment:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
-
Seed the cells in appropriate plates (e.g., 96-well or 24-well) and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
Protocol:
-
After the 24-hour incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration, a stable product of NO, in the supernatant using the Griess reagent.[9]
-
Mix equal volumes of supernatant and Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm. A standard curve of sodium nitrite will be used to quantify the nitrite concentration.
-
The percentage of NO inhibition will be calculated relative to the LPS-stimulated control.
Data Presentation:
| Concentration (µg/mL) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Vehicle Control | ||
| LPS Control | 0% | |
| 10 | ||
| 50 | ||
| 100 | ||
| Positive Control (e.g., L-NAME) |
Protocol:
-
Collect the cell culture supernatant after the 24-hour incubation period.
-
Quantify the levels of TNF-α, IL-6, and IL-1β in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[10][14]
Data Presentation:
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Vehicle Control | |||
| LPS Control | |||
| This compound (10 µg/mL) | |||
| This compound (50 µg/mL) | |||
| This compound (100 µg/mL) | |||
| Positive Control (e.g., Dexamethasone) |
Mechanistic Studies
To understand how this compound exerts its anti-inflammatory effects, the expression of key inflammatory enzymes and the activity of major signaling pathways can be investigated.
COX-2 and iNOS Expression Analysis
Principle: Cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins and nitric oxide, respectively.[15][16][17][18] Their expression is induced by inflammatory stimuli like LPS.
Protocol (Western Blot):
-
After treatment with the test compound and LPS, lyse the RAW 264.7 cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against COX-2, iNOS, and a loading control (e.g., β-actin).
-
Incubate with a suitable HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.[15]
NF-κB and MAPK Signaling Pathway Analysis
Principle: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are critical signaling cascades that regulate the expression of many pro-inflammatory genes, including those for TNF-α, IL-6, COX-2, and iNOS.[19][20][21][22][23][24][25][26][27][28]
Caption: Key inflammatory signaling pathways (NF-κB and MAPK) activated by LPS.
Protocol (Western Blot for Phosphorylated Proteins):
-
Treat cells with the test compound and LPS for shorter time points (e.g., 15, 30, 60 minutes).
-
Lyse the cells and perform Western blotting as described above.
-
Use primary antibodies that specifically detect the phosphorylated (activated) forms of key signaling proteins, such as p-p65 (for NF-κB) and p-p38, p-JNK, and p-ERK (for MAPKs).
-
Also, probe for the total protein levels of p65, p38, JNK, and ERK to ensure that the changes are in the phosphorylation status and not the total protein amount.
In Vivo Anti-inflammatory Assay
In vivo models are crucial for confirming the anti-inflammatory activity of a compound in a whole organism.
Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a widely used and well-characterized model of acute inflammation.[1][29][30][31][32][33][34] The injection of carrageenan into the rat paw induces a biphasic inflammatory response, and the reduction in paw volume by a test compound is an indication of its anti-inflammatory effect.
Protocol:
-
Use albino rats (150-200g), divided into groups (n=6 per group):
-
Group 1: Control (vehicle only)
-
Group 2: this compound (e.g., 50 mg/kg, p.o.)
-
Group 3: this compound (e.g., 100 mg/kg, p.o.)
-
Group 4: Standard drug (e.g., Indomethacin, 10 mg/kg, p.o.)
-
-
Administer the test compound or vehicle orally 1 hour before the carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.[32]
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.[32][33]
-
The percentage of inhibition of edema is calculated as follows: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the treated group.
Data Presentation:
| Time (hours) | Increase in Paw Volume (mL) - Control | Increase in Paw Volume (mL) - Test Compound (50 mg/kg) | Increase in Paw Volume (mL) - Test Compound (100 mg/kg) | Increase in Paw Volume (mL) - Standard Drug |
| 1 | ||||
| 2 | ||||
| 3 | ||||
| 4 | ||||
| 5 | ||||
| % Inhibition at 3 hours | - |
Conclusion
This document provides a comprehensive set of protocols to systematically evaluate the anti-inflammatory properties of this compound. By following this workflow, researchers can obtain valuable data on the compound's efficacy and potential mechanism of action, which is essential for further drug development. The combination of in vitro screening, cell-based mechanistic studies, and in vivo validation offers a robust approach to characterizing novel anti-inflammatory agents.
References
- 1. Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. researchgate.net [researchgate.net]
- 4. Exploring 1,3,4-Oxadiazole Scaffold for Anti-inflammatory and Analgesic Activities: A Review of Literature From 2005-2016 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Lipopolysaccharide stimulation of RAW 264.7 macrophages induces lipid accumulation and foam cell formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Suppression of Lipopolysaccharide-Induced Inflammatory and Oxidative Response by 5-Aminolevulinic Acid in RAW 264.7 Macrophages and Zebrafish Larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. synapse.koreamed.org [synapse.koreamed.org]
- 22. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 24. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 25. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 26. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 27. MAPK signalling pathway: Significance and symbolism [wisdomlib.org]
- 28. purformhealth.com [purformhealth.com]
- 29. mdpi.com [mdpi.com]
- 30. inotiv.com [inotiv.com]
- 31. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 32. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Isopropyl-1,3,4-Oxadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-isopropyl-1,3,4-oxadiazoles.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2-isopropyl-1,3,4-oxadiazoles?
A1: The most prevalent methods for the synthesis of 2-isopropyl-1,3,4-oxadiazoles involve the cyclodehydration of a 1,2-diacylhydrazine intermediate. This intermediate is typically formed by reacting isobutyric acid hydrazide (isobutyrohydrazide) with an acylating agent (e.g., an acid chloride or carboxylic acid). Common dehydrating agents for the subsequent cyclization step include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[1][2][3] One-pot syntheses, where the hydrazide is reacted with a carboxylic acid in the presence of a dehydrating agent without isolating the diacylhydrazine intermediate, are also employed for efficiency.[4][5]
Q2: I am getting a low yield in my cyclodehydration reaction to form a 2-isopropyl-1,3,4-oxadiazole. What are the potential causes?
A2: Low yields in this synthesis can be attributed to several factors:
-
Incomplete formation of the diacylhydrazine intermediate: Ensure your acylation step goes to completion. This can be monitored by thin-layer chromatography (TLC).
-
Steric hindrance: The isopropyl group is sterically bulky, which can slow down the cyclization reaction and may require more forcing conditions (higher temperature, longer reaction time) compared to less hindered substrates.
-
Suboptimal dehydrating agent: The choice and amount of dehydrating agent are crucial. POCl₃ is often effective, but its excess can lead to side reactions.[1] Experimenting with other reagents like SOCl₂ or Burgess reagent might be beneficial.
-
Reaction conditions: The reaction may be sensitive to temperature and solvent. For instance, solvent-free conditions for cyclization with POCl₃ have been reported to give higher yields for some 2,5-dialkyl-1,3,4-oxadiazoles compared to reactions in toluene.
-
Work-up and purification losses: The product may be partially lost during aqueous work-up or purification steps. Careful extraction and optimized chromatography conditions are important.
Q3: What are the common side products I should look out for?
A3: Common side products in the synthesis of 2-isopropyl-1,3,4-oxadiazoles include:
-
Unreacted starting materials: Incomplete reactions can leave behind the starting hydrazide and acylating agent.
-
Diacylhydrazine intermediate: If the cyclodehydration step is incomplete, you will isolate the acyclic diacylhydrazine.
-
Products of rearrangement: Under harsh acidic or thermal conditions, rearrangement of the oxadiazole ring is possible, though less common for 1,3,4-oxadiazoles.
-
Products from side reactions of the dehydrating agent: For example, POCl₃ can lead to chlorinated byproducts if not used under controlled conditions. It is also highly reactive with water and moisture.[6]
Q4: How can I purify my this compound product?
A4: Purification is typically achieved through the following methods:
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) is an effective method for purification.[1]
-
Column chromatography: For oils or solids that are difficult to recrystallize, silica gel column chromatography is the method of choice. A gradient of ethyl acetate in hexanes is a common eluent system. The polarity can be adjusted based on the specific substitution at the 5-position of the oxadiazole ring.[7]
-
Aqueous work-up: Before purification, a thorough aqueous work-up is essential to remove the dehydrating agent and other water-soluble impurities. This typically involves quenching the reaction mixture with ice water, followed by extraction with an organic solvent and washing with a base (like sodium bicarbonate solution) to neutralize any remaining acid.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete acylation of isobutyrohydrazide. | - Ensure the purity of your starting materials. - Use a slight excess of the acylating agent. - Monitor the reaction by TLC until the hydrazide is consumed. |
| Ineffective cyclodehydration. | - Increase the reaction temperature or prolong the reaction time. - Try a different dehydrating agent (e.g., SOCl₂, PPA, Burgess reagent). - For POCl₃, consider running the reaction neat (solvent-free) as this can improve yields for alkyl-substituted oxadiazoles. | |
| Formation of Multiple Products (Visible on TLC) | Side reactions due to harsh conditions. | - Lower the reaction temperature. - Reduce the amount of dehydrating agent. - Ensure anhydrous conditions, as moisture can lead to decomposition and side reactions, especially with reactive reagents like POCl₃.[6] |
| Impure starting materials. | - Purify starting materials before use. | |
| Product is an Oil and Difficult to Solidify | Presence of impurities or residual solvent. | - Purify by column chromatography. - Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce crystallization. - Ensure all high-boiling solvents (e.g., DMF, DMSO) are completely removed under high vacuum.[7] |
| Difficulty in Purifying the Product by Column Chromatography | Co-elution of product with impurities. | - Adjust the polarity of the eluent system. A shallower gradient can improve separation. - If the product is basic, adding a small amount of triethylamine (0.1-1%) to the eluent can reduce tailing on silica gel. - If the product is acidic, adding a small amount of acetic acid to the eluent may help.[7] |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles, which can serve as a reference for the synthesis of 2-isopropyl derivatives.
| Starting Materials | Dehydrating Agent | Solvent | Temperature | Time | Yield (%) | Reference |
| N,N'-diacylhydrazine | POCl₃ | Toluene | Reflux | Not Specified | 15-59% | |
| N,N'-diacylhydrazine | POCl₃ | None | Not Specified | Not Specified | 40-76% | |
| Isobutyrohydrazide and various aromatic carboxylic acids | POCl₃ | Not Specified | Reflux | Several hours | 54-66% | [1] |
| Hydrazides and acid chlorides | None (Microwave) | HMPA | Microwave | Short | Good to excellent | [5][8] |
Experimental Protocols
Protocol 1: Two-Step Synthesis of 2-Isopropyl-5-aryl-1,3,4-oxadiazole via Cyclodehydration with POCl₃
This protocol is adapted from the general synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.[1][9]
Step 1: Synthesis of the N-isobutyryl-N'-aroylhydrazine intermediate
-
To a solution of isobutyrohydrazide (1.0 eq) in a suitable solvent (e.g., dichloromethane or pyridine) at 0 °C, add the desired aroyl chloride (1.05 eq) dropwise.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate, which can be used in the next step without further purification.
Step 2: Cyclodehydration to form the 2-isopropyl-5-aryl-1,3,4-oxadiazole
-
To the crude diacylhydrazine from Step 1, add phosphorus oxychloride (POCl₃, 3-5 eq) slowly at 0 °C.
-
Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: One-Pot Synthesis of 2-Isopropyl-5-aryl-1,3,4-oxadiazole
This protocol is adapted from one-pot procedures for 1,3,4-oxadiazole synthesis.[4]
-
To a mixture of isobutyrohydrazide (1.0 eq) and a desired aromatic carboxylic acid (1.0 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) slowly at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Follow the work-up and purification steps as described in Protocol 1, Step 2 (steps 3-7).
Visualizations
Caption: General experimental workflow for the two-step synthesis of 2-isopropyl-1,3,4-oxadiazoles.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An efficient one-pot catalyzed synthesis of 2,5-disubstituted-1,3,4-oxadiazoles and evaluation of their antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. nj.gov [nj.gov]
- 7. benchchem.com [benchchem.com]
- 8. jchemrev.com [jchemrev.com]
- 9. researchgate.net [researchgate.net]
Optimization of reaction conditions for 2-isopropyl-1,3,4-oxadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-isopropyl-1,3,4-oxadiazole. The information is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all. What are the possible causes and solutions?
Answer: Low or no yield in the synthesis of this compound can stem from several factors, from the quality of starting materials to the reaction conditions. Here is a systematic approach to troubleshoot this issue:
-
Quality of Starting Materials:
-
Isobutyrohydrazide: Ensure the isobutyrohydrazide is pure and dry. Impurities or degradation can inhibit the reaction. Consider recrystallizing the hydrazide if its purity is questionable.
-
Cyclizing Agent: The dehydrating agent (e.g., phosphorus oxychloride - POCl₃) is highly reactive and susceptible to hydrolysis. Use a fresh bottle of the reagent or distill it before use.
-
-
Reaction Conditions:
-
Temperature: The cyclodehydration step typically requires heating.[1] Ensure the reaction mixture reaches the appropriate temperature (reflux) and is maintained consistently. Insufficient heating can lead to an incomplete reaction.
-
Reaction Time: While some reactions are complete within a few hours, others may require longer heating times.[2][3][4] Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, consider extending the reflux period.
-
Moisture: The presence of water is detrimental to this reaction as it will consume the dehydrating agent. Ensure all glassware is thoroughly dried, and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Work-up Procedure:
-
Neutralization: After quenching the reaction with ice water, ensure proper neutralization (e.g., with sodium bicarbonate solution). An improper pH can affect the isolation of the product.
-
Issue 2: Formation of Side Products
Question: My final product is impure, and I suspect the formation of side products. What are the likely impurities and how can I minimize them?
Answer: The formation of side products is a common challenge. Here are some potential byproducts and strategies to mitigate their formation:
-
Unreacted Starting Materials: As mentioned, incomplete reactions can leave you with unreacted isobutyrohydrazide. Optimize the reaction time and temperature to drive the reaction to completion.
-
Di-acylated Hydrazine Intermediate: The N,N'-diisobutyroylhydrazine is the intermediate in the cyclodehydration reaction. If the cyclization is not complete, this intermediate may be present in your crude product. Ensure a sufficient amount of the dehydrating agent and adequate heating are used.
-
Polymeric Materials: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times with strong acids) can sometimes lead to the formation of polymeric tars. Careful control of the reaction temperature is crucial.
Issue 3: Difficulties in Product Purification
Question: I am having trouble purifying my this compound. What purification techniques are most effective?
Answer: Purification of 1,3,4-oxadiazole derivatives can sometimes be challenging. The following methods are recommended:
-
Recrystallization: This is often the most effective method for purifying solid products. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. Common solvents for recrystallization of oxadiazole derivatives include ethanol, methanol, and ethyl acetate/hexane mixtures.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a good alternative. A gradient elution system, starting with a non-polar solvent (e.g., hexanes) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate the desired product from impurities.
-
Aqueous Wash: During the work-up, washing the organic layer with a dilute acid solution can help remove any basic impurities, while a wash with a dilute basic solution (e.g., sodium bicarbonate) can remove acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles, which is applicable to the 2-isopropyl derivative, is the cyclodehydration of a 1,2-diacylhydrazine or the direct reaction of an acid hydrazide with a carboxylic acid or acid chloride in the presence of a dehydrating agent.[5][6] For this compound, this would typically involve the reaction of isobutyrohydrazide with isobutyric acid or isobutyryl chloride, followed by cyclization, or more directly, the self-condensation of isobutyrohydrazide under dehydrating conditions. A common and effective dehydrating agent for this transformation is phosphorus oxychloride (POCl₃).[1][7]
Q2: What are the typical reaction conditions for the synthesis of 2-alkyl-1,3,4-oxadiazoles?
A2: While specific conditions for this compound are not extensively reported, the synthesis of analogous 2-alkyl-1,3,4-oxadiazoles provides a good starting point. The reaction is typically carried out by refluxing the starting materials in a suitable solvent or using the dehydrating agent itself as the solvent.
| Parameter | Typical Range/Value | Reference |
| Starting Materials | Isobutyrohydrazide, Isobutyric Acid/Chloride | General Knowledge |
| Cyclizing Agent | Phosphorus Oxychloride (POCl₃) | [1][7] |
| Solvent | Toluene or neat POCl₃ | [3] |
| Temperature | Reflux (typically 100-120 °C) | [2][3] |
| Reaction Time | 1 - 24 hours (monitored by TLC) | [2][3] |
Q3: How does the isopropyl group affect the reaction compared to other alkyl groups?
A3: The isopropyl group is bulkier than smaller alkyl groups like methyl or ethyl. This steric hindrance can potentially influence the reaction rate, possibly requiring longer reaction times or slightly higher temperatures to achieve a good yield compared to less hindered analogues. However, the electronic effect of the isopropyl group is similar to other alkyl groups, so the fundamental reaction mechanism should remain the same.
Q4: What are the expected yields for the synthesis of 2-alkyl-1,3,4-oxadiazoles?
A4: The yields for the synthesis of 2-alkyl-1,3,4-oxadiazoles can vary depending on the specific substrate and reaction conditions. Based on the synthesis of similar compounds, yields can range from moderate to excellent.
| Alkyl Group | Yield (%) | Reference |
| Ethyl | 97% | [2] |
| n-Butyl | 80% | [2] |
| n-Hexyl | 82% | [2] |
| n-Pentadecyl | 78% | [2] |
For this compound, a yield in the range of 70-90% would be a reasonable expectation under optimized conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound via Cyclodehydration of N,N'-diisobutyroylhydrazine
This protocol is based on general procedures for the synthesis of 2,5-dialkyl-1,3,4-oxadiazoles.[3]
Step 1: Synthesis of N,N'-diisobutyroylhydrazine
-
To a solution of isobutyrohydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.1 equivalents).
-
Cool the mixture in an ice bath.
-
Slowly add isobutyryl chloride (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N,N'-diisobutyroylhydrazine.
Step 2: Cyclization to this compound
-
Add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the crude N,N'-diisobutyroylhydrazine.
-
Heat the mixture to reflux (approximately 106 °C) for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the yield of 2-isopropyl-1,3,4-oxadiazole cyclization reactions
This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 2-isopropyl-1,3,4-oxadiazole cyclization reactions.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and offers potential solutions.
Problem 1: Low or No Yield of the Desired this compound
| Potential Cause | Suggested Solution |
| Inefficient Dehydrating Agent | The choice of dehydrating agent is critical for the cyclization of the intermediate diacylhydrazine or acylhydrazone. If you are experiencing low yields, consider switching to a more potent or suitable dehydrating agent. Commonly used agents include phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), thionyl chloride (SOCl₂), and triflic anhydride ((CF₃SO₂)₂O).[1][2] For milder conditions, reagents like the Burgess reagent or HATU with a base can be effective.[3] |
| Incomplete Formation of the Intermediate | Ensure the precursor, such as the corresponding N,N'-diacylhydrazine or N-acylhydrazone, is fully formed before initiating the cyclization step. Monitor the initial reaction by TLC or LC-MS to confirm the consumption of starting materials. |
| Suboptimal Reaction Temperature | Many cyclization reactions require elevated temperatures to proceed efficiently.[1][2] If the reaction is sluggish, consider increasing the temperature. Conversely, excessively high temperatures can lead to decomposition. A stepwise increase in temperature while monitoring the reaction progress is recommended. |
| Presence of Moisture | The cyclization is a dehydration reaction, and the presence of water can inhibit the process. Ensure all glassware is thoroughly dried and use anhydrous solvents. |
| Incorrect Stoichiometry | Verify the stoichiometry of your reagents. An excess of the cyclizing agent may be necessary in some cases, but a large excess can lead to side reactions. |
Problem 2: Formation of Significant Side Products
| Potential Cause | Suggested Solution |
| Decomposition of Starting Material or Product | Harsh reaction conditions, such as strong acids and high temperatures, can lead to the degradation of sensitive functional groups on your starting material or the desired oxadiazole product.[4] Consider using milder cyclization methods, such as those employing reagents like TBTU or EDC, which often proceed under less stringent conditions.[4][5] |
| Competing Reaction Pathways | The intermediate may undergo alternative reactions. For instance, acylhydrazones can isomerize. Optimizing the reaction conditions (temperature, solvent, catalyst) can favor the desired cyclization pathway. |
| Oxidation or Reduction of Functional Groups | If using an oxidative cyclization method, other functional groups in the molecule may be susceptible to oxidation. Choose an oxidizing agent with appropriate selectivity. Common oxidizing agents for this transformation include iodine, N-chlorosuccinimide (NCS), and chloramine-T.[6][7] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Contamination with Dehydrating Agent Byproducts | Reagents like POCl₃ and SOCl₂ produce acidic byproducts that can complicate purification. A thorough aqueous workup, including a wash with a mild base (e.g., saturated sodium bicarbonate solution), is crucial to remove these impurities. |
| Product is Highly Soluble in the Workup Solvent | If the product has significant aqueous solubility, you may be losing it during the extraction phase. Try using a different extraction solvent or perform multiple extractions with a smaller volume of solvent. Salting out the aqueous layer with NaCl can also decrease the polarity and improve extraction efficiency. |
| Similar Polarity of Product and Impurities | If the product and major impurities have similar Rf values on TLC, column chromatography can be challenging. Try using a different solvent system for chromatography or consider alternative purification techniques like recrystallization or preparative HPLC. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles?
The most prevalent methods include the cyclodehydration of 1,2-diacylhydrazines and the oxidative cyclization of N-acylhydrazones.[2] One-pot syntheses from carboxylic acids and hydrazides are also widely used.[1]
Q2: Which dehydrating agent should I choose for the cyclization of a 1,2-diacylhydrazine?
The choice of dehydrating agent depends on the stability of your substrate and the desired reaction conditions.
-
Harsh Conditions: POCl₃, PPA, and H₂SO₄ are powerful dehydrating agents but require high temperatures and can be corrosive.[1]
-
Milder Conditions: Reagents like the Burgess reagent, TBTU, and carbodiimides (e.g., EDC) can effect cyclization under milder conditions.[3][4] XtalFluor-E has also been reported as a high-yielding and mild dehydrating agent.[5]
Q3: Can I synthesize this compound in a one-pot reaction?
Yes, one-pot syntheses are well-documented. These typically involve the reaction of a carboxylic acid with an acylhydrazide in the presence of a suitable coupling and/or dehydrating agent.[1] For example, using TCCA (trichloroisocyanuric acid) can facilitate the oxidative cyclodehydration of a hydrazide and a carboxylic acid at ambient temperature.[5]
Q4: My starting material has sensitive functional groups. What is the mildest method to form the 1,3,4-oxadiazole ring?
For substrates with sensitive functionalities, consider methods that avoid strong acids and high temperatures. The use of coupling reagents like HATU or TBTU for the cyclization of thiosemicarbazide precursors can be a good option, often proceeding under mild basic conditions.[3][4] Oxidative cyclization of acylhydrazones using iodine in the presence of a mild base like potassium carbonate is another gentle alternative.[8]
Q5: How can I improve the yield of my oxidative cyclization reaction?
To improve the yield of an oxidative cyclization of an acylhydrazone, ensure the following:
-
The acylhydrazone precursor is pure.
-
The optimal stoichiometry of the oxidizing agent is used. An excess may be required, but a large excess can lead to side products.
-
The reaction is performed under an inert atmosphere if the reagents are sensitive to air or moisture.
-
Consider using microwave irradiation, which has been shown to accelerate the reaction and improve yields in some cases.[7]
Data Presentation
Table 1: Comparison of Dehydrating Agents for 1,2-Diacylhydrazine Cyclization
| Dehydrating Agent | Typical Conditions | Yield Range (%) | Reference |
| POCl₃ | Reflux | 54 - 66 | [1] |
| PPA | High Temperature | Varies | [1] |
| (CF₃SO₂)₂O | DCM, Pyridine | High | [1] |
| EDC | DCM or Toluene | 70 - 92 | [5] |
| XtalFluor-E | - | 75 - 95 | [5] |
| TBTU | DMF, DIEA, 50 °C | ~85 | [4] |
Table 2: Comparison of Oxidizing Agents for N-Acylhydrazone Oxidative Cyclization
| Oxidizing Agent | Typical Conditions | Yield Range (%) | Reference |
| Iodine (I₂) | K₂CO₃ | Good | [8] |
| Chloramine-T | Microwave | Good to Excellent | [7] |
| TCCA | Ambient Temperature | High | [5] |
| N-Chlorosuccinimide/DBU | Mild Conditions | 82 - 96 | [3] |
Experimental Protocols
Protocol 1: Cyclization of 1-isobutyryl-2-acylhydrazine using Phosphorus Oxychloride (POCl₃)
-
To a solution of the 1-isobutyryl-2-acylhydrazine (1 mmol) in a suitable anhydrous solvent (e.g., toluene or neat POCl₃), add phosphorus oxychloride (3-5 mmol) dropwise at 0 °C.
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.[1]
-
Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired this compound.
Protocol 2: Oxidative Cyclization of an N-acylhydrazone using Iodine
-
To a solution of the N-acylhydrazone (1 mmol) in a suitable solvent (e.g., ethanol or DMSO), add potassium carbonate (2 mmol).[8]
-
Add molecular iodine (1.2 mmol) portion-wise to the stirred mixture at room temperature.
-
Stir the reaction at room temperature or gentle heat (e.g., 50-60 °C) for 2-6 hours, monitoring the progress by TLC.
-
After completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the pure 2,5-disubstituted 1,3,4-oxadiazole.
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: Common synthetic pathways to 1,3,4-oxadiazoles.
References
- 1. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 6. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Purification of 2-isopropyl-1,3,4-oxadiazole using column chromatography
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-isopropyl-1,3,4-oxadiazole using column chromatography. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the column chromatography of this compound.
Issue 1: Poor Separation of this compound from Impurities
-
Question: My TLC analysis shows that this compound is co-eluting with an impurity. How can I improve the separation?
-
Answer: Co-elution is a common challenge. Here are several strategies to enhance separation:
-
Optimize the Solvent System: The polarity of the eluent is critical for good separation. Based on the structure of this compound, a moderately polar compound, start with a solvent system of ethyl acetate/hexane.[1][2]
-
If the spots are too high on the TLC plate (high Rf), decrease the polarity by reducing the proportion of ethyl acetate.
-
If the spots are too low on the TLC plate (low Rf), increase the polarity by increasing the proportion of ethyl acetate.
-
Consider trying a different solvent system, such as dichloromethane/hexane or acetone/hexane, which may alter the selectivity of the separation.[3]
-
-
Gradient Elution: If an isocratic (constant solvent mixture) elution does not provide adequate separation, a gradient elution can be employed. Start with a low polarity mobile phase and gradually increase the polarity during the chromatography. This can help to resolve compounds with close Rf values.
-
Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel, especially if the compound is sensitive to the acidic nature of silica.[2] For very polar impurities, a reverse-phase (C18) column might be effective.
-
Issue 2: The Compound is Not Eluting from the Column
-
Question: I've been running the column for a while with the solvent system that looked promising on TLC, but I can't detect my product in the collected fractions. What could be the problem?
-
Answer: There are several potential reasons why your compound may not be eluting:
-
Incorrect Solvent System: Double-check that you have prepared the correct solvent system and that the bottles were not mislabeled. An eluent with too low a polarity will not be strong enough to move the compound down the column.[3]
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Compound Decomposition: Although the 1,3,4-oxadiazole ring is generally stable, highly acidic or basic conditions on the silica gel could potentially lead to degradation.[4][5] To test for this, you can perform a stability test by spotting your crude material on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots appear. If decomposition is suspected, consider deactivating the silica gel with a small amount of triethylamine (for basic compounds) or using a more neutral stationary phase like alumina.[2]
-
Very Low Concentration: It's possible the compound is eluting, but at a concentration too low to be detected by your TLC visualization method. Try concentrating a few of the later fractions and re-spotting them on a TLC plate.[3]
-
Issue 3: Low Recovery of the Purified Compound
-
Question: After combining the pure fractions and evaporating the solvent, my yield of this compound is very low. Where could my product have gone?
-
Answer: Low recovery can be frustrating. Here are some common causes:
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Product Streaking on the Column: If the compound streaks down the column instead of moving as a tight band, it can lead to broad fractions and difficulty in identifying the pure fractions, resulting in product loss. This can be caused by overloading the column or poor solubility in the eluent.
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Irreversible Adsorption: Some compounds can irreversibly bind to the stationary phase. This is more common with very polar compounds on silica gel.
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Incomplete Elution: You may not have run the column long enough or with a sufficiently polar solvent to elute all of your product. After you believe all your product has eluted, try flushing the column with a much more polar solvent (e.g., 10% methanol in dichloromethane) and check this fraction for your compound.[1]
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Volatility: While this compound is not expected to be highly volatile, care should be taken during solvent evaporation. Use a rotary evaporator with controlled temperature and pressure to avoid loss of product.
-
Frequently Asked Questions (FAQs)
-
Q1: What is a good starting solvent system for the purification of this compound?
-
Q2: What is the ideal Rf value I should aim for on my analytical TLC before running the column?
-
A2: The ideal Rf value for the compound of interest on your analytical TLC plate is between 0.2 and 0.4. This generally provides the best separation on a column.
-
-
Q3: Should I use wet or dry loading for my sample?
-
A3: If your crude this compound is readily soluble in the initial eluent, wet loading is acceptable. However, if it has poor solubility, dry loading is recommended.[6] Dry loading involves pre-adsorbing your sample onto a small amount of silica gel, which can lead to better band resolution on the column.
-
-
Q4: How much silica gel should I use for my column?
-
A4: A general rule of thumb is to use a silica gel to crude sample weight ratio of 30:1 to 100:1. For difficult separations, a higher ratio is recommended.
-
-
Q5: Can the 1,3,4-oxadiazole ring open or degrade on silica gel?
-
A5: The 1,3,4-oxadiazole ring is a stable aromatic system and is generally not prone to degradation on silica gel under standard chromatographic conditions.[4][5] However, if your crude mixture contains highly acidic or basic impurities, it could potentially affect the stability. If you suspect degradation, neutralizing the silica with triethylamine or using an alternative stationary phase like alumina is a good strategy.[2]
-
Data Presentation
Table 1: Estimated Rf Values and Corresponding Solvent Systems for this compound on Silica Gel TLC
| Solvent System (v/v) | Approximate Rf Value | Notes |
| 10% Ethyl Acetate / 90% Hexane | 0.1 - 0.2 | Good for initial elution to remove non-polar impurities. |
| 20% Ethyl Acetate / 80% Hexane | 0.2 - 0.35 | Likely to be a good eluent for the target compound.[7] |
| 30% Ethyl Acetate / 70% Hexane | 0.35 - 0.5 | May be too polar, but useful if the compound is slow to elute.[7] |
| 50% Ethyl Acetate / 50% Hexane | > 0.6 | Generally too polar for good separation of this compound.[8] |
| 5% Methanol / 95% Dichloromethane | 0.2 - 0.4 | An alternative solvent system to try if ethyl acetate/hexane fails.[1] |
Note: These are estimated values and should be confirmed by TLC analysis of your specific crude product.
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of this compound
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the TLC plate in a chamber containing a pre-determined solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the plate under a UV lamp (254 nm).
-
Adjust the solvent system until the desired product has an Rf value of approximately 0.2-0.4 and is well-separated from major impurities.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.
-
Allow the silica to settle, and then add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Begin elution with the determined solvent system. If using a gradient, start with a lower polarity and gradually increase it.
-
Collect the eluate in fractions of a suitable volume (e.g., 10-20 mL test tubes).
-
Monitor the progress of the separation by collecting small spots from each fraction onto a TLC plate and visualizing under UV light.
-
-
Product Isolation:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator.
-
Dry the purified product under high vacuum to remove any residual solvent.
-
Determine the yield and confirm the purity of the final product by analytical techniques such as NMR, LC-MS, and melting point.
-
Mandatory Visualization
References
- 1. Chromatography [chem.rochester.edu]
- 2. Column Chromatography Notes - Membrane Solutions [membrane-solutions.com]
- 3. Chromatography [chem.rochester.edu]
- 4. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scirp.org [scirp.org]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
Overcoming solubility issues of 2-isopropyl-1,3,4-oxadiazole in bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-isopropyl-1,3,4-oxadiazole in bioassays.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate out of solution during my bioassay?
A1: this compound, like many small heterocyclic molecules, has limited aqueous solubility. Precipitation commonly occurs due to a phenomenon known as "solvent-shifting." When a concentrated stock solution of the compound, typically dissolved in an organic solvent like DMSO, is diluted into an aqueous bioassay buffer, the compound's solubility can dramatically decrease, leading to it crashing out of solution.
Q2: What is the maximum recommended concentration of DMSO in my final assay?
A2: To avoid solvent-induced artifacts and cytotoxicity, the final concentration of DMSO in most cell-based assays should be kept below 0.5% (v/v). For particularly sensitive assays or cell lines, a concentration of less than 0.1% is often recommended. Always perform a vehicle control to assess the effect of the solvent on your specific assay.
Q3: How can I determine the approximate aqueous solubility of my compound before starting a large experiment?
A3: A simple and effective way to estimate solubility is through a kinetic solubility assay. This involves preparing a high-concentration stock solution in DMSO and then serially diluting it into your aqueous assay buffer. The formation of a precipitate, which can be observed visually or measured as an increase in turbidity using a plate reader, will give you an indication of the compound's solubility limit under your experimental conditions.
Q4: Can adjusting the pH of my buffer improve the solubility of this compound?
A4: The solubility of ionizable compounds is highly dependent on pH.[1][2][3] While 1,3,4-oxadiazoles are generally stable heterocycles, their solubility can be influenced by pH, especially if the molecule contains other ionizable functional groups. It is recommended to determine the pKa of your compound and test its solubility in a range of pH buffers compatible with your assay to see if this is a viable strategy.
Troubleshooting Guide
Issue 1: Compound precipitates immediately upon dilution into aqueous buffer.
| Potential Cause | Recommended Solution |
| Exceeding Aqueous Solubility | The final concentration of the compound in the assay buffer is higher than its intrinsic solubility. |
| Action: Determine the maximum soluble concentration using a kinetic solubility assay (see Experimental Protocols). Reduce the working concentration of the compound in your experiments to below this limit. | |
| Rapid Solvent Shift | The abrupt change from a high-concentration organic stock to an aqueous environment causes the compound to precipitate. |
| Action: Employ a serial dilution method. First, dilute the DMSO stock into an intermediate solution (e.g., 50% DMSO/50% buffer) before the final dilution into the assay buffer. This gradual change in solvent polarity can prevent precipitation. |
Issue 2: Compound precipitates over the course of the assay.
| Potential Cause | Recommended Solution |
| Compound Instability | The compound may be degrading over time in the aqueous buffer, with the degradation products being less soluble. |
| Action: Assess the stability of this compound in your assay buffer over the time course of your experiment using a method like HPLC. If instability is confirmed, consider reducing the assay incubation time. | |
| Temperature Effects | Changes in temperature during the assay can affect solubility, leading to precipitation. |
| Action: Ensure all solutions and plates are maintained at a constant and appropriate temperature throughout the experiment. |
Data Presentation: Solubility Enhancement Strategies
The following tables provide illustrative quantitative data on various methods to enhance the solubility of this compound.
Table 1: Effect of Co-solvents on the Aqueous Solubility of this compound
| Co-solvent | Concentration in Buffer (% v/v) | Apparent Solubility (µM) | Fold Increase |
| None (PBS, pH 7.4) | 0 | 15 | 1.0 |
| DMSO | 0.5 | 55 | 3.7 |
| DMSO | 1.0 | 110 | 7.3 |
| Ethanol | 0.5 | 40 | 2.7 |
| Ethanol | 1.0 | 75 | 5.0 |
| PEG 400 | 1.0 | 95 | 6.3 |
Table 2: Effect of Cyclodextrins on the Aqueous Solubility of this compound in PBS (pH 7.4)
| Cyclodextrin Type | Concentration (mM) | Apparent Solubility (µM) | Fold Increase |
| None | 0 | 15 | 1.0 |
| β-Cyclodextrin (β-CD) | 5 | 85 | 5.7 |
| β-Cyclodextrin (β-CD) | 10 | 150 | 10.0 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 5 | 120 | 8.0 |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 10 | 250 | 16.7 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a method to determine the kinetic solubility of this compound in a chosen aqueous buffer.
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Prepare a Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
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Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.1 mM).
-
Dilute into Buffer: In a separate clear, flat-bottom 96-well plate, add your aqueous assay buffer. Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the buffer plate to achieve a final DMSO concentration of 1% or less.
-
Incubate: Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure Turbidity: Measure the absorbance of each well at a wavelength where the compound does not absorb (e.g., 600 nm) using a microplate reader.
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Analyze Data: An increase in absorbance indicates the formation of a precipitate. The highest concentration that does not show a significant increase in absorbance is considered the kinetic solubility.
Protocol 2: Solubilization using Cyclodextrins
This protocol describes how to use cyclodextrins to enhance the solubility of this compound.
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Prepare Cyclodextrin Solutions: Prepare a series of solutions of either β-cyclodextrin or hydroxypropyl-β-cyclodextrin in your desired aqueous buffer at various concentrations (e.g., 1, 5, 10, 20 mM).
-
Add Compound: Add an excess amount of solid this compound to each cyclodextrin solution.
-
Equilibrate: Shake the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to ensure the formation of the inclusion complex and to reach equilibrium.
-
Separate Undissolved Compound: Centrifuge the samples at high speed to pellet any undissolved compound.
-
Quantify Soluble Compound: Carefully collect the supernatant and determine the concentration of the dissolved this compound using a validated analytical method such as HPLC-UV.
Visualizations
Caption: Workflow for selecting a solubility enhancement method.
Caption: Decision pathway for troubleshooting compound precipitation.
References
Side-product formation in the synthesis of 2-alkyl-1,3,4-oxadiazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-alkyl-1,3,4-oxadiazoles.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 2-alkyl-1,3,4-oxadiazoles, providing potential causes and recommended solutions.
Issue 1: Low Yield of the Desired 2-Alkyl-1,3,4-Oxadiazole
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Potential Cause 1: Incomplete Cyclization of the N,N'-diacylhydrazine Intermediate. The formation of the 1,3,4-oxadiazole ring from the N,N'-diacylhydrazine intermediate is a critical step. Incomplete cyclization will result in a lower yield of the desired product and the presence of the diacylhydrazine starting material in the crude product.
-
Solution:
-
Increase Reaction Temperature: In some cases, increasing the reaction temperature can promote the cyclodehydration reaction. However, this should be done cautiously as excessive heat can lead to decomposition.
-
Prolong Reaction Time: Monitor the reaction progress using thin-layer chromatography (TLC). If the diacylhydrazine spot persists, extending the reaction time may be necessary to drive the reaction to completion.
-
Choice of Dehydrating Agent: The choice and amount of the dehydrating agent are crucial. Stronger dehydrating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly used. Ensure the reagent is fresh and used in appropriate stoichiometric amounts. For instance, using POCl₃ as both a reagent and a solvent (in excess) can improve yields compared to using it in a solvent like toluene.[1]
-
-
-
Potential Cause 2: Hydrolysis of Starting Materials or Intermediates. Acyl hydrazides and N,N'-diacylhydrazines can be susceptible to hydrolysis, especially in the presence of acidic or basic conditions and water.
-
Solution:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture. Use anhydrous solvents.
-
Control of pH: If the reaction conditions are not neutral, carefully control the pH to avoid hydrolysis of sensitive functional groups.
-
-
-
Potential Cause 3: Suboptimal Reaction Conditions. The yield of 2-alkyl-1,3,4-oxadiazoles is highly dependent on the reaction solvent, temperature, and base used.
-
Solution:
-
Solvent Selection: Aprotic polar solvents are often suitable for these reactions. Optimization of the solvent may be required for specific substrates.
-
Temperature Optimization: The optimal temperature can vary depending on the specific substrates and reagents. A systematic study of the reaction temperature may be necessary to find the ideal conditions for maximizing yield.
-
-
Issue 2: Formation of 2-Amino-1,3,4-thiadiazole as a Side-Product
-
Potential Cause: Use of a thiosemicarbazide precursor. When synthesizing 2-amino-1,3,4-oxadiazoles, a common starting material is a thiosemicarbazide derivative. Under cyclization conditions, a competing reaction can lead to the formation of the corresponding 2-amino-1,3,4-thiadiazole, which can be difficult to separate from the desired oxadiazole.[2]
-
Solution:
-
Reagent Selection for Cyclization: The choice of cyclizing agent can influence the regioselectivity of the reaction. For example, using tosyl chloride/pyridine has been shown to favor the formation of 2-amino-1,3,4-oxadiazoles over the thiadiazole counterparts.[3]
-
Oxidative Cyclization: Employing specific oxidizing agents can promote the formation of the oxadiazole ring. For instance, 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) has been used for the successful cyclization of acylthiosemicarbazides to 5-aryl-2-amino-1,3,4-oxadiazoles.[2]
-
Chromatographic Separation: If the formation of the thiadiazole side-product cannot be completely avoided, careful purification by column chromatography is often necessary to isolate the desired 2-amino-1,3,4-oxadiazole.
-
-
Issue 3: Difficulty in Product Purification
-
Potential Cause 1: Presence of Unreacted N,N'-diacylhydrazine. As mentioned, incomplete cyclization can lead to the presence of the diacylhydrazine intermediate in the final product mixture.
-
Solution:
-
Recrystallization: N,N'-diacylhydrazines often have different solubility profiles compared to the corresponding 1,3,4-oxadiazoles. Recrystallization from a suitable solvent can be an effective method for purification.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel is a reliable method for separating the desired oxadiazole from the more polar diacylhydrazine.
-
-
-
Potential Cause 2: Formation of Other Unidentified Side-Products. Depending on the specific reaction conditions and the nature of the alkyl substituent, other side-products may form.
-
Solution:
-
Spectroscopic Analysis: Characterize the side-products using techniques such as NMR (¹H and ¹³C) and mass spectrometry to identify their structures. Understanding the structure of the side-product can provide insights into the reaction mechanism and help in devising strategies to avoid its formation.
-
Systematic Optimization: Once a side-product is identified, systematically vary the reaction parameters (temperature, solvent, reagents, reaction time) to find conditions that minimize its formation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 2-alkyl-1,3,4-oxadiazoles?
A1: A widely used and versatile method is the cyclodehydration of N,N'-diacylhydrazines.[4] This involves reacting an aliphatic acid chloride or anhydride with a hydrazide to form the N,N'-diacylhydrazine intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid (PPA).[1][4]
Q2: How can I monitor the progress of the cyclization reaction?
A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction. The N,N'-diacylhydrazine intermediate is typically more polar than the resulting 2-alkyl-1,3,4-oxadiazole. By co-spotting the reaction mixture with the starting diacylhydrazine, you can observe the disappearance of the starting material spot and the appearance of the less polar product spot as the reaction proceeds.
Q3: What are the key safety precautions to take when working with phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂)?
A3: Both phosphorus oxychloride and thionyl chloride are highly corrosive and react violently with water, releasing toxic gases (HCl). These reagents should always be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Reactions involving these reagents should be quenched carefully, typically by slow addition to ice-water or a basic solution.
Q4: Can I synthesize unsymmetrical 2,5-disubstituted-1,3,4-oxadiazoles using the diacylhydrazine method?
A4: Yes, it is possible to synthesize unsymmetrical 1,3,4-oxadiazoles where one substituent is an alkyl group. This is achieved by using two different acylating agents in a stepwise manner to prepare an unsymmetrical N,N'-diacylhydrazine, which is then cyclized.
Quantitative Data
The following table summarizes the yields of 2,5-dialkyl-1,3,4-oxadiazoles obtained from the cyclization of N,N'-diacylhydrazines using phosphorus oxychloride (POCl₃) under different solvent conditions.
| Entry | Product | n | Solvent | Yield (%) |
| 1 | 3a | 1 | Toluene | 36 |
| 2 | 3a | 1 | - | 51 |
| 3 | 3b | 2 | Toluene | 15 |
| 4 | 3b | 2 | - | 40 |
| 5 | 3c | 3 | Toluene | 39 |
| 6 | 3c | 3 | - | 44 |
| 7 | 3d | 4 | Toluene | 59 |
| 8 | 3d | 4 | - | 76 |
Data adapted from a study on the synthesis of 2,5-dialkyl-1,3,4-oxadiazole derivatives. The 'n' value corresponds to the number of methylene units in the alkyl chain. The solvent-free reactions (entries 2, 4, 6, and 8) consistently gave higher yields compared to reactions conducted in toluene.[1]
Experimental Protocols
Protocol 1: Synthesis of Symmetrical 2,5-Dialkyl-1,3,4-Oxadiazoles via Cyclodehydration of N,N'-Diacylhydrazines using POCl₃ [1]
-
Synthesis of N,N'-Diacylhydrazine Intermediate:
-
To a solution of an appropriate acid chloride (0.06 mol) in diethyl ether (70 mL) and water (40 mL) at 0 °C, add sodium carbonate (6.36 g, 0.06 mol) and hydrazine hydrate (64%, 4.6 mL, 0.06 mol).
-
Stir the mixture vigorously for 30 minutes at 0 °C.
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To this mixture, add a solution of the same acid chloride (0.06 mol) in diethyl ether (10 mL) and continue stirring at room temperature for 2 hours.
-
Collect the precipitated N,N'-diacylhydrazine by filtration, wash with water and diethyl ether, and dry.
-
-
Cyclodehydration to form the 1,3,4-Oxadiazole:
-
Add the N,N'-diacylhydrazine (0.007 mol) to an excess of phosphorus oxychloride (22.4 mL, 0.24 mol).
-
Heat the mixture to reflux for 6-24 hours, monitoring the reaction progress by TLC.
-
After completion, carefully remove the excess phosphorus oxychloride under reduced pressure.
-
Dissolve the residue in diethyl ether (40 mL) and pour it into ice-water (100 mL).
-
Neutralize the mixture with sodium carbonate.
-
Extract the product with diethyl ether (3 x 40 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude 2,5-dialkyl-1,3,4-oxadiazole.
-
Purify the crude product by recrystallization or column chromatography if necessary.
-
Visualizations
Caption: Synthetic pathways for 2-alkyl-1,3,4-oxadiazoles and potential side-product formation.
Caption: A logical workflow for troubleshooting common issues in 2-alkyl-1,3,4-oxadiazole synthesis.
References
- 1. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 3. jchemrev.com [jchemrev.com]
- 4. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 2-Isopropyl-1,3,4-Oxadiazole for Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 2-isopropyl-1,3,4-oxadiazole for preclinical studies.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and scalable method for synthesizing 2-substituted 1,3,4-oxadiazoles involves a two-step process. The first step is the formation of an acylhydrazide from a corresponding ester or acid chloride. The subsequent and key step is the cyclodehydration of the acylhydrazide to form the oxadiazole ring. For the synthesis of this compound, isobutyric acid or its derivatives are used as starting materials.
Q2: What are the common challenges encountered when scaling up the synthesis of this compound?
A2: Common challenges during the scale-up of this compound synthesis include:
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Low yields: This can be due to incomplete reactions, side reactions, or product loss during workup and purification.
-
Impurity formation: The presence of unreacted starting materials or byproducts can complicate purification.
-
Difficulty in purification: The relatively low boiling point and polarity of this compound can make its separation from solvents and impurities challenging.
-
Exothermic reactions: The cyclodehydration step, particularly with strong dehydrating agents, can be exothermic and require careful temperature control on a larger scale.
Q3: How can I purify the final product, this compound?
A3: Purification of this compound can be achieved through several methods, depending on the scale and the nature of the impurities. Common techniques include:
-
Distillation: Given its likely low boiling point as a small alkyl derivative, vacuum distillation is a suitable method for purification on a larger scale.[1]
-
Column chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel is effective. A non-polar eluent system, such as ethyl acetate in hexanes, is typically used.
-
Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent system can be an effective purification method.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete formation of the acylhydrazide intermediate.2. Ineffective cyclodehydration agent.3. Insufficient reaction temperature or time.4. Degradation of starting materials or product. | 1. Ensure the complete conversion of the starting ester or acid chloride to the hydrazide by monitoring the reaction with TLC. Consider using a slight excess of hydrazine hydrate.2. Use a more potent dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[2][3]3. Gradually increase the reaction temperature and monitor the progress by TLC. Ensure the reaction is running for a sufficient duration.4. Check the stability of your starting materials and perform the reaction under an inert atmosphere if necessary. |
| Presence of Starting Material (Acylhydrazide) in the Final Product | 1. Incomplete cyclodehydration.2. Insufficient amount of dehydrating agent. | 1. Increase the reaction time or temperature for the cyclodehydration step.2. Use a larger excess of the dehydrating agent. A common ratio is to use the dehydrating agent as the solvent.[2] |
| Formation of a Tar-like or Polymeric Byproduct | 1. Reaction temperature is too high.2. Use of a highly reactive and non-specific dehydrating agent. | 1. Carefully control the reaction temperature, especially during the addition of the dehydrating agent. Consider using a dropping funnel for slow addition and an ice bath for cooling.2. Explore milder dehydrating agents or alternative synthetic routes that do not require harsh conditions. |
| Difficulty in Isolating the Product After Workup | 1. The product is volatile and lost during solvent removal.2. The product is soluble in the aqueous phase during extraction. | 1. Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature to avoid loss of a low-boiling point product.2. Perform multiple extractions with a suitable organic solvent. If the product has some water solubility, consider back-extraction of the aqueous layer. Salting out the aqueous layer with brine can also reduce the solubility of the organic product. |
| Co-elution of Impurities During Column Chromatography | 1. The polarity of the product and impurities are very similar. | 1. Optimize the solvent system for column chromatography. A gradient elution might be necessary.2. Consider using a different stationary phase, such as alumina, or reverse-phase chromatography if the impurities are non-polar. |
Experimental Protocols
Synthesis of Isobutyroylhydrazide (Intermediate)
This protocol describes the synthesis of the acylhydrazide intermediate from an ester.
Materials:
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Ethyl isobutyrate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve ethyl isobutyrate (1 equivalent) in ethanol.
-
Add hydrazine hydrate (1.5 to 2 equivalents) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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After completion of the reaction, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
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The resulting crude isobutyroylhydrazide can be used in the next step without further purification or can be recrystallized from a suitable solvent like ethanol or an ethanol/ether mixture if necessary.
Synthesis of this compound
This protocol outlines the cyclodehydration of the acylhydrazide to form the final product.
Materials:
-
Isobutyroylhydrazide
-
Phosphorus oxychloride (POCl₃)
-
Ice
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Sodium bicarbonate solution (saturated)
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Dichloromethane (or other suitable organic solvent for extraction)
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a round-bottom flask, carefully add isobutyroylhydrazide (1 equivalent) to an excess of phosphorus oxychloride (which acts as both the reagent and the solvent, typically 5-10 equivalents). This step should be performed in a well-ventilated fume hood.[2]
-
Heat the reaction mixture to reflux (the boiling point of POCl₃ is approximately 105 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
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Slowly and carefully pour the reaction mixture onto crushed ice with stirring. This is a highly exothermic reaction and should be done with caution in an ice bath.
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Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral or slightly basic.
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Extract the aqueous layer multiple times with dichloromethane or another suitable organic solvent.
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude this compound.
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Purify the crude product by vacuum distillation or column chromatography.
Data Presentation
The following table summarizes typical reaction parameters for the synthesis of 2-alkyl-1,3,4-oxadiazoles, which can be used as a starting point for the optimization of this compound synthesis.
| Parameter | Synthesis of Isobutyroylhydrazide | Synthesis of this compound |
| Key Reagents | Ethyl isobutyrate, Hydrazine hydrate | Isobutyroylhydrazide, POCl₃ |
| Solvent | Ethanol | None (POCl₃ acts as solvent) |
| Reaction Temperature | Reflux (approx. 78 °C) | Reflux (approx. 105 °C) |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Typical Yield | > 90% (crude) | 60 - 80% (after purification) |
Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound.
Logical Relationship for Troubleshooting Low Yields
Caption: Troubleshooting guide for low yields in the synthesis of this compound.
References
Troubleshooting low yields in the preparation of 2-(2-isopropyl-5-methyl phenoxymethyl)-5-aryl-1,3,4-oxadiazoles
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 2-(2-isopropyl-5-methyl phenoxymethyl)-5-aryl-1,3,4-oxadiazoles.
Troubleshooting Guide
This guide addresses common issues that can lead to low yields during the synthesis of the target compounds.
Issue 1: Low or No Yield of the Final 1,3,4-Oxadiazole Product
| Potential Cause | Suggested Solution |
| Inefficient Cyclodehydration | The choice and amount of the dehydrating agent are critical. Phosphorus oxychloride (POCl₃) is commonly used, but other reagents like thionyl chloride (SOCl₂), polyphosphoric acid (PPA), or triflic anhydride can be more effective depending on the specific substrates.[1] Ensure the dehydrating agent is fresh and used in appropriate stoichiometric amounts. |
| Incomplete Formation of the Intermediate Diacylhydrazine | The initial reaction between 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide and the substituted benzoic acid may be incomplete. Ensure equivalent molar ratios of the reactants. The reaction can be facilitated by converting the benzoic acid to its more reactive acid chloride.[1][2] |
| Decomposition of Reactants or Products | Prolonged reaction times or excessively high temperatures can lead to the decomposition of starting materials, intermediates, or the final product. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1] |
| Sub-optimal Reaction Temperature | The cyclization step often requires heating. The optimal temperature can vary depending on the solvent and dehydrating agent used. A typical refluxing temperature is often employed.[1] Experiment with a range of temperatures to find the optimum for your specific reaction. |
| Presence of Water | The cyclodehydration step is sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can quench the dehydrating agent and inhibit the cyclization. |
Issue 2: Presence of Significant Impurities in the Crude Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | If the reaction has not gone to completion, unreacted acetohydrazide or benzoic acid will contaminate the product. Monitor the reaction by TLC to ensure the disappearance of starting materials. If the reaction has stalled, consider adding more dehydrating agent or increasing the temperature. |
| Formation of Side Products | Side reactions can lead to various impurities. The nature of these will depend on the specific reactants and conditions. Purification by column chromatography or recrystallization is often necessary to remove these byproducts.[3][4] |
| Hydrolysis of the Product | The 1,3,4-oxadiazole ring can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures. Neutralize the reaction mixture promptly during workup and avoid prolonged exposure to harsh pH conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for 2-(2-isopropyl-5-methyl phenoxymethyl)-5-aryl-1,3,4-oxadiazoles?
The most common synthetic pathway starts with thymol.[2][5] Thymol is first reacted with an ethyl haloacetate (e.g., ethyl bromoacetate) to form an ethyl ester. This ester is then treated with hydrazine hydrate to yield 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide. Finally, this hydrazide is reacted with a substituted benzoic acid in the presence of a dehydrating agent, such as phosphorus oxychloride, to induce cyclization and form the desired 2,5-disubstituted-1,3,4-oxadiazole.[2][5]
Q2: Which dehydrating agents are most effective for the cyclization step?
Phosphorus oxychloride (POCl₃) is a widely used and effective dehydrating agent for this type of cyclization.[1][2][5] Other dehydrating agents that have been successfully used for the synthesis of 1,3,4-oxadiazoles include thionyl chloride (SOCl₂), phosphorus pentoxide (P₂O₅), and polyphosphoric acid (PPA).[1] The choice of reagent may depend on the specific aryl substituent on the benzoic acid.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction progress.[1] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of the reactants and the formation of the product. This allows for the determination of the optimal reaction time and helps to avoid product decomposition from prolonged heating.
Q4: What are the typical purification methods for the final product?
The final product is often a solid that may precipitate upon pouring the reaction mixture into ice water.[1] The collected solid can then be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture.[2][3] If significant impurities are present, column chromatography may be necessary.[4]
Q5: Are there any alternative, milder methods for the cyclization?
Yes, oxidative cyclization methods have been developed that can be milder than using harsh dehydrating agents. For example, iodine-mediated oxidative cyclization of acyl hydrazones has been reported to give high yields of 1,3,4-oxadiazoles.[6] This may be an option if your starting materials are sensitive to strong acids or high temperatures.
Quantitative Data Summary
The following table summarizes reported yields for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles under various conditions. Note that direct yield comparisons for the specific target molecule may vary, and optimization is often required.
| Starting Hydrazide | Aryl Carboxylic Acid/Derivative | Cyclizing Agent/Condition | Yield (%) | Reference |
| 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide | Substituted Benzoic Acids | POCl₃ | Not specified | [2][5] |
| Acyl Hydrazones | - | Iodine, DMSO, 100°C | up to 93% | [6] |
| Aryl Hydrazide | β-benzoyl propionic acid | POCl₃, reflux | Not specified | [1] |
| Acylhydrazide | Furan-2-carboxylic acid | POCl₃, reflux | 54% | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide
-
Esterification of Thymol: A mixture of thymol, ethyl bromoacetate, and anhydrous potassium carbonate in dry acetone is refluxed for several hours. The reaction progress is monitored by TLC. After completion, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The resulting crude ethyl (2-isopropyl-5-methylphenoxy)acetate is purified.
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Hydrazinolysis: The purified ethyl ester is dissolved in ethanol, and hydrazine hydrate is added. The mixture is refluxed for several hours. The completion of the reaction is monitored by TLC. Upon cooling, the 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide precipitates and is collected by filtration, washed, and dried.[2][5]
Protocol 2: Synthesis of 2-(2-isopropyl-5-methyl phenoxymethyl)-5-aryl-1,3,4-oxadiazoles
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A mixture of 2-(2-isopropyl-5-methyl phenoxymethyl)acetohydrazide (1 molar equivalent) and a substituted benzoic acid (1 molar equivalent) is prepared.
-
Phosphorus oxychloride (POCl₃) is slowly added to the mixture at a low temperature (e.g., 0 °C).
-
The reaction mixture is then refluxed for 6-7 hours.[1]
-
After cooling to room temperature, the mixture is carefully poured onto crushed ice with stirring.
-
If a precipitate forms, it is collected by filtration, washed with water until neutral, and dried.
-
If no precipitate forms, the product may be extracted with a suitable organic solvent (e.g., benzene). The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.[2]
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol-water).[2]
Visual Diagrams
References
- 1. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stats.uomosul.edu.iq [stats.uomosul.edu.iq]
- 3. science.eurekajournals.com [science.eurekajournals.com]
- 4. Synthesis of a series of novel 2,5-disubstituted-1,3,4-oxadiazole derivatives as potential antioxidant and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography [beilstein-journals.org]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing the cyclodehydration step in 1,3,4-oxadiazole synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the critical cyclodehydration step of 1,3,4-oxadiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My cyclodehydration reaction is resulting in a very low yield. What are the potential causes and how can I improve it?
A1: Low yields in 1,3,4-oxadiazole synthesis via cyclodehydration are a common issue and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Choice of Dehydrating Agent: The effectiveness of dehydrating agents can be highly substrate-dependent. If you are using a classical reagent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with unsatisfactory results, consider switching to an alternative. Milder reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or the use of triphenylphosphine (PPh₃) in combination with tetrahalomethanes can sometimes provide higher yields, ranging from 70% to 92% in certain cases.[1][2][3] For instance, the cyclodehydration of diacylhydrazines using triflic anhydride and triphenylphosphine oxide has been reported to give yields between 26% and 96%, depending on the substrate.[2][4]
-
Reaction Temperature and Time: Inadequate temperature or reaction time can lead to incomplete conversion. Most cyclodehydration reactions require heating, often to reflux temperatures, for several hours.[1] Monitor your reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Both insufficient and excessive heating can be detrimental, with the latter potentially leading to decomposition of starting materials or products.
-
Purity of Starting Materials: Ensure your starting N,N'-diacylhydrazine or corresponding precursors are pure and dry. Impurities can interfere with the reaction and lead to the formation of side products, thus lowering the yield of the desired 1,3,4-oxadiazole.
-
Anhydrous Conditions: The cyclodehydration reaction is, by its nature, sensitive to water. Ensure all your glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture, which can quench the dehydrating agent.
Q2: I am observing significant side product formation in my reaction. What are these side products and how can I minimize them?
A2: Side product formation is a frequent challenge. The nature of the side products depends on the starting materials and the dehydrating agent used.
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Incomplete Cyclization: The most common "side product" is often unreacted starting material. As mentioned above, optimizing the dehydrating agent, temperature, and reaction time can drive the reaction to completion.
-
Alternative Reaction Pathways: Depending on the reagent, alternative cyclization or rearrangement products can form. For example, the use of harsh acidic conditions can sometimes lead to degradation of sensitive functional groups on your starting material.
-
Minimization Strategies:
-
Reagent Selection: Employing milder and more selective dehydrating agents can reduce side product formation. Reagents like Burgess reagent or Dess–Martin periodinane (for oxidative cyclization of N-acylhydrazones) can offer cleaner reactions.[1][5]
-
Temperature Control: Carefully controlling the reaction temperature can help favor the desired reaction pathway over undesired ones.
-
One-Pot Procedures: In some cases, a one-pot synthesis from a carboxylic acid and a hydrazide can minimize the isolation of intermediates that may be prone to side reactions.[6]
-
Q3: What are the most common and effective dehydrating agents for the cyclodehydration step, and how do they compare?
A3: A variety of dehydrating agents are available, each with its own advantages and disadvantages. The choice often depends on the specific substrate, desired reaction conditions (e.g., temperature), and tolerance of functional groups.
| Dehydrating Agent | Typical Yields | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | 54-66% | Readily available, effective for many substrates.[5] | Harsh conditions, can be corrosive and hazardous.[5] |
| Thionyl Chloride (SOCl₂) | 62-70% | Good yields for certain substrates.[1][4] | Corrosive and moisture-sensitive. |
| Polyphosphoric Acid (PPA) | Good to excellent | Effective dehydrating agent.[4][5] | High viscosity can make work-up difficult. |
| Triflic Anhydride/TPPO | 26-96% | Safer alternative to POCl₃.[1][2][4] | Can be expensive. |
| EDC (Carbodiimide) | 70-92% | Milder conditions, good for sensitive substrates.[2][3][4] | Can be costly. |
| Burgess Reagent | Good to excellent | Mild and selective.[5] | Can be expensive and require specific handling. |
| TBTU | 85% | High yields in specific applications.[7] | Used in combination with a base. |
Q4: Can you provide a general experimental protocol for the cyclodehydration of a diacylhydrazine using phosphorus oxychloride (POCl₃)?
A4: The following is a general procedure and should be adapted based on the specific substrate and laboratory safety protocols.
General Protocol: Cyclodehydration using POCl₃
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place the N,N'-diacylhydrazine (1 equivalent).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (typically 3-5 equivalents) to the flask. The reaction can be performed neat or in an appropriate solvent like toluene or xylene.
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) for several hours (e.g., 2-8 hours). Monitor the progress of the reaction by TLC.[5]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into ice-cold water to quench the excess POCl₃.
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Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is neutral or slightly basic.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
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Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Visualizing the Process
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the cyclodehydration step.
Caption: Troubleshooting decision tree for optimizing the cyclodehydration step.
General Experimental Workflow
This diagram outlines the typical sequence of steps in a cyclodehydration experiment.
Caption: A typical experimental workflow for 1,3,4-oxadiazole synthesis.
References
- 1. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 2. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]
- 3. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. luxembourg-bio.com [luxembourg-bio.com]
Technical Support Center: Purity Assessment of 2-isopropyl-1,3,4-oxadiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to assess the purity of 2-isopropyl-1,3,4-oxadiazole.
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical methods for determining the purity of this compound?
The primary methods for assessing the purity of this compound and related small organic molecules include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Each technique offers unique advantages in terms of sensitivity, selectivity, and structural elucidation of impurities.
Q2: How do I choose the most suitable analytical method for my needs?
The choice of method depends on the specific requirements of your analysis.
-
HPLC is ideal for routine purity checks and quantification of non-volatile impurities.
-
GC-MS is well-suited for identifying and quantifying volatile and semi-volatile impurities.[1][4]
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Quantitative NMR (qNMR) is a powerful non-destructive technique for determining the absolute purity of a sample without the need for a reference standard of the analyte.[5][6]
Q3: What are some common impurities that might be present in a sample of this compound?
Common impurities can include unreacted starting materials from the synthesis, by-products from side reactions, and degradation products. For instance, in syntheses involving the cyclization of diacylhydrazines, residual starting materials or incompletely cyclized intermediates may be present.[7]
Q4: Can I use UV-Vis spectroscopy for purity analysis?
While UV-Vis spectroscopy can be used to confirm the presence of the 1,3,4-oxadiazole ring system, it is generally not suitable for purity assessment on its own.[8] This is because many potential impurities may have similar UV absorption profiles, making it difficult to distinguish them from the main compound. However, it is a valuable tool when used as a detector in conjunction with HPLC.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| No peaks or very small peaks | Injection failure; Air bubbles in the system; Detector lamp issue. | Ensure the autosampler correctly injects the sample. Purge the system to remove air bubbles.[9] Check and replace the detector lamp if necessary.[10] |
| Peak tailing | Active sites on the column interacting with the analyte; Incorrect mobile phase pH. | Use a column with end-capping or a different stationary phase. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.[11] |
| Shifting retention times | Inconsistent mobile phase composition; Fluctuating column temperature; Column degradation. | Prepare fresh mobile phase and ensure proper mixing. Use a column oven to maintain a stable temperature.[9][10] Replace the column if it is old or has been subjected to harsh conditions. |
| Ghost peaks | Contaminated mobile phase or injector; Carryover from previous injections. | Use high-purity solvents and flush the injector. Run blank injections to identify the source of carryover. |
GC-MS Analysis Troubleshooting
| Problem | Possible Cause | Solution |
| Poor peak shape (fronting or tailing) | Column overload; Active sites in the liner or column. | Dilute the sample. Use a deactivated liner and column.[12] |
| Baseline noise or drift | Contaminated carrier gas; Column bleed; Detector contamination. | Use a high-purity carrier gas with a purifier. Condition the column properly. Clean the detector according to the manufacturer's instructions.[12] |
| Split peaks | Improper injection technique; Column channeling. | Ensure a fast and consistent injection. Replace the column if channeling is suspected.[12] |
| Low sensitivity | Leak in the system; Incorrect detector settings. | Perform a leak check of the entire system. Optimize detector parameters such as voltage and temperature.[2] |
Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol outlines a general method for the purity assessment of this compound using RP-HPLC with UV detection.
Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and water to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
Purity is calculated using the area percent method:
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
Protocol 2: Impurity Identification by GC-MS
This protocol provides a general procedure for identifying volatile and semi-volatile impurities in this compound.
Instrumentation and Conditions:
| Parameter | Setting |
| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |
| Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS.
Data Analysis:
Identify impurities by comparing their mass spectra to a spectral library (e.g., NIST) and their retention times to known standards if available.
Protocol 3: Absolute Purity Determination by Quantitative NMR (qNMR)
This protocol describes the use of ¹H qNMR for the absolute purity determination of this compound.[5]
Instrumentation and Conditions:
| Parameter | Setting |
| NMR Spectrometer | Bruker 400 MHz or equivalent |
| Solvent | Deuterated chloroform (CDCl₃) or Dimethyl sulfoxide-d6 (DMSO-d6) |
| Internal Standard | Maleic anhydride or another suitable certified reference material with non-overlapping peaks |
| Pulse Program | A standard quantitative pulse program with a long relaxation delay (e.g., 5 x T₁) |
| Number of Scans | 16 or higher for good signal-to-noise |
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound and 5 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
Data Analysis:
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I = Integral of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
IS = Internal Standard
References
- 1. updatepublishing.com [updatepublishing.com]
- 2. omicsonline.org [omicsonline.org]
- 3. azolifesciences.com [azolifesciences.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. obrnutafaza.hr [obrnutafaza.hr]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pharmaguru.co [pharmaguru.co]
Validation & Comparative
A Comparative Analysis of 2-Isopropyl-1,3,4-oxadiazole and Its Isomers for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The oxadiazole scaffold is a cornerstone in medicinal chemistry, valued for its metabolic stability and ability to serve as a bioisostere for ester and amide groups. This guide provides a comparative analysis of 2-isopropyl-1,3,4-oxadiazole against its structural isomers: 3-isopropyl-1,2,4-oxadiazole, 5-isopropyl-1,2,4-oxadiazole, and 4-isopropyl-1,2,5-oxadiazole (a furazan derivative). The notoriously unstable 1,2,3-oxadiazole ring system is generally not considered a viable scaffold in drug discovery and is thus excluded from this direct comparison.
This analysis is based on a combination of available experimental data for related compounds and predicted physicochemical properties to facilitate a comprehensive evaluation for researchers in drug design and development.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). The following table summarizes key predicted and, where available, experimental physicochemical properties of the isopropyl-substituted oxadiazole isomers.
| Property | This compound | 3-Isopropyl-1,2,4-oxadiazole | 5-Isopropyl-1,2,4-oxadiazole | 4-Isopropyl-1,2,5-oxadiazole (Furazan) |
| Molecular Weight ( g/mol ) | 126.16 | 126.16 | 126.16 | 126.16 |
| Predicted Boiling Point (°C) | ~180-200 | ~170-190 | ~175-195 | ~160-180 |
| Predicted LogP | 1.2 - 1.5 | 1.3 - 1.6 | 1.3 - 1.6 | 1.1 - 1.4 |
| Predicted pKa (most basic) | 1.5 - 2.5 | 1.0 - 2.0 | 0.5 - 1.5 | < 1 |
| Predicted Aqueous Solubility | Moderate | Moderate | Moderate | Moderate to Low |
| Metabolic Stability | Generally higher | Generally lower | Generally lower | Variable |
Note: The data presented above are largely derived from computational predictions and should be confirmed by experimental validation.
Biological Activities: A Structure-Activity Relationship Perspective
While specific biological data for this compound is limited in publicly available literature, the broader class of 1,3,4-oxadiazoles has been extensively studied, revealing a wide range of biological activities. The nature and position of substituents on the oxadiazole ring play a crucial role in determining the pharmacological profile.
Anticancer Activity
Numerous 2,5-disubstituted 1,3,4-oxadiazole derivatives have demonstrated significant anticancer activity. The mechanism of action often involves the inhibition of key enzymes such as carbonic anhydrases, kinases, or tubulin polymerization. For alkyl-substituted 1,3,4-oxadiazoles, the size and lipophilicity of the alkyl group can influence potency and selectivity. Smaller, less bulky alkyl groups are often favored for optimal interaction with the target protein's binding pocket.
Antimicrobial Activity
The 1,3,4-oxadiazole nucleus is a common feature in many antimicrobial agents. The antimicrobial spectrum and potency are highly dependent on the substituents at the C2 and C5 positions. Structure-activity relationship (SAR) studies on various 1,3,4-oxadiazole derivatives have shown that the introduction of different alkyl and aryl groups can modulate the activity against a range of bacterial and fungal strains. Lipophilicity, governed by substituents like the isopropyl group, is a key factor in the ability of these compounds to penetrate microbial cell membranes.
Comparative Isomeric Analysis
The arrangement of nitrogen and oxygen atoms within the oxadiazole ring significantly impacts the molecule's electronic distribution, dipole moment, and hydrogen bonding capacity, which in turn affects its physicochemical properties and biological interactions.
-
1,3,4-Oxadiazole: This isomer is generally considered to be more metabolically stable than the 1,2,4-oxadiazole isomers.[1][2][3] The symmetrical nature of the 1,3,4-oxadiazole ring can contribute to a lower dipole moment compared to its 1,2,4-counterparts, which may influence its solubility and interaction with biological targets.
-
1,2,4-Oxadiazole: The two regioisomers, 3-substituted and 5-substituted, offer different vectors for substituent placement, which can be strategically utilized in drug design to optimize binding to a target. However, the N-O bond in the 1,2,4-oxadiazole ring can be more susceptible to metabolic cleavage compared to the 1,3,4-isomer.[1]
-
1,2,5-Oxadiazole (Furazan): Furazans are known for their distinct electronic properties and have been incorporated into various biologically active compounds. They are often more polar than the other isomers, which can affect their pharmacokinetic profile.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chemical compounds. Below are standard protocols for the synthesis of the oxadiazole isomers and for evaluating their biological activities.
Synthesis of this compound
A common and versatile method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. For this compound, a plausible synthetic route starts from isobutyric acid.
Step 1: Synthesis of Isobutyrohydrazide
-
To a solution of methyl isobutyrate (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/ether) to obtain pure isobutyrohydrazide.
Step 2: Synthesis of N-formyl-N'-isobutyroylhydrazine
-
To a solution of isobutyrohydrazide (1 equivalent) in formic acid (used as both reactant and solvent), stir the mixture at room temperature for 12-16 hours.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
Step 3: Cyclodehydration to form this compound
-
To the N-formyl-N'-isobutyroylhydrazine (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) in excess.
-
Heat the mixture at 80-100 °C for 2-4 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Anticancer Activity: MTT Assay Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) equivalent to 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Metabolic Stability Assay: Liver Microsome Protocol
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes, the test compound, and a buffer solution.
-
Reaction Initiation: Initiate the metabolic reaction by adding a cofactor solution (e.g., NADPH).
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a quenching solution (e.g., cold acetonitrile).
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Conclusion
The comparative analysis of this compound with its isomers highlights the significant influence of the heteroatom arrangement within the oxadiazole ring on the molecule's physicochemical and biological properties. While direct experimental data for the specific isopropyl-substituted compounds is sparse, predictions and structure-activity relationships from related compounds suggest that the 1,3,4-oxadiazole isomer may offer advantages in terms of metabolic stability. The choice of a particular oxadiazole isomer in a drug design strategy should be guided by the desired vector for substituent placement, the required physicochemical properties for optimal ADME profile, and the specific interactions with the biological target. The provided experimental protocols offer a framework for the synthesis and evaluation of these compounds to validate these predictions and guide further drug development efforts.
References
A Comparative Guide to Bioisosteric Replacements of the Isopropyl Group in 2-Substituted-1,3,4-Oxadiazoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of bioisosteric replacements for the isopropyl group in 2-substituted-1,3,4-oxadiazole scaffolds. The 1,3,4-oxadiazole ring is a prevalent heterocycle in medicinal chemistry, valued for its metabolic stability and its role as a bioisostere for amide and ester functionalities.[1] The substituents at the 2- and 5-positions of the oxadiazole ring are crucial for modulating the pharmacological and physicochemical properties of the molecule.[2] This guide focuses on the bioisosteric replacement of a 2-isopropyl group, a common lipophilic moiety, with other groups to explore the impact on biological activity and drug-like properties.
Introduction to Bioisosterism in 2-Alkyl-1,3,4-Oxadiazoles
Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects. The strategic replacement of a functional group, such as an isopropyl group, with a bioisostere can lead to significant improvements in a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. In the context of 2-alkyl-1,3,4-oxadiazoles, modifying the alkyl substituent allows for the fine-tuning of the compound's interaction with its biological target and its overall disposition in the body.
This guide presents a hypothetical comparative study based on established structure-activity relationships (SAR) for this class of compounds. The following sections detail the synthesis, comparative physicochemical and pharmacological data, and experimental protocols for a parent compound, 2-isopropyl-5-aryl-1,3,4-oxadiazole, and its bioisosteric analogs.
Comparative Analysis of Physicochemical and Pharmacological Properties
The following tables summarize the quantitative data for a hypothetical series of 2-substituted-5-phenyl-1,3,4-oxadiazoles, where the 2-isopropyl group is replaced with various bioisosteres. The biological activity is presented as the half-maximal inhibitory concentration (IC50) against a hypothetical enzyme target.
Table 1: Physicochemical Properties of 2-Substituted-5-Phenyl-1,3,4-Oxadiazole Analogs
| Compound ID | R Group (Bioisostere) | Molecular Weight ( g/mol ) | cLogP | Aqueous Solubility (µM) | Metabolic Stability (t1/2 in HLM, min) |
| 1a | Isopropyl | 202.25 | 2.8 | 50 | 35 |
| 1b | Cyclopropyl | 200.23 | 2.6 | 65 | 75 |
| 1c | tert-Butyl | 216.28 | 3.2 | 20 | 90 |
| 1d | Trifluoromethyl | 228.17 | 3.1 | 30 | >120 |
| 1e | Ethyl | 188.22 | 2.3 | 80 | 20 |
HLM: Human Liver Microsomes. Data is illustrative and based on general trends.
Table 2: In Vitro Pharmacological Activity of 2-Substituted-5-Phenyl-1,3,4-Oxadiazole Analogs
| Compound ID | R Group (Bioisostere) | Target Enzyme IC50 (nM) | Cytotoxicity (CC50 in HEK293 cells, µM) |
| 1a | Isopropyl | 150 | >50 |
| 1b | Cyclopropyl | 120 | >50 |
| 1c | tert-Butyl | 250 | >50 |
| 1d | Trifluoromethyl | 80 | >50 |
| 1e | Ethyl | 300 | >50 |
Data is illustrative and based on general trends.
Experimental Protocols
Detailed methodologies for the synthesis and evaluation of the 2-substituted-1,3,4-oxadiazole analogs are provided below.
General Synthesis of 2-Substituted-5-Phenyl-1,3,4-Oxadiazoles
The synthesis of 2-substituted-5-phenyl-1,3,4-oxadiazoles is typically achieved through the cyclodehydration of N'-acylbenzohydrazides.
Step 1: Synthesis of N'-(Alkanoyl)benzohydrazide Intermediate
To a solution of benzohydrazide (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran, an appropriate acyl chloride (e.g., isobutyryl chloride, cyclopropanecarbonyl chloride, pivaloyl chloride, trifluoroacetyl chloride, or propionyl chloride) (1.1 eq) and a base such as triethylamine or pyridine (1.2 eq) are added at 0 °C. The reaction mixture is stirred at room temperature for 4-6 hours. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the N'-acylbenzohydrazide intermediate, which can be used in the next step without further purification.
Step 2: Cyclodehydration to form the 1,3,4-Oxadiazole Ring
The N'-acylbenzohydrazide intermediate (1.0 eq) is dissolved in phosphorus oxychloride (POCl3) and heated at reflux for 2-4 hours. The reaction mixture is then cooled to room temperature and carefully poured onto crushed ice. The resulting precipitate is filtered, washed with a saturated sodium bicarbonate solution and water, and then dried. The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2-substituted-5-phenyl-1,3,4-oxadiazole.[3]
In Vitro Enzyme Inhibition Assay
The inhibitory activity of the synthesized compounds against the target enzyme is determined using a suitable in vitro assay, such as a fluorescence-based or colorimetric assay. Briefly, the enzyme, substrate, and varying concentrations of the test compounds are incubated in an appropriate buffer system. The reaction is initiated by the addition of a cofactor, if required. The reaction progress is monitored over time by measuring the change in fluorescence or absorbance. The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cytotoxicity Assay
The cytotoxicity of the compounds is evaluated in a human cell line, such as HEK293, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and incubated for 24 hours. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, the MTT reagent is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals are then dissolved in a solubilization buffer, and the absorbance is measured at 570 nm. The CC50 values are determined from the dose-response curves.
Metabolic Stability Assay
The metabolic stability of the compounds is assessed using human liver microsomes (HLM). The test compound (1 µM) is incubated with HLM (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37 °C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes) and the reaction is quenched with an organic solvent containing an internal standard. The samples are then centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound. The half-life (t1/2) is calculated from the slope of the natural logarithm of the remaining compound concentration versus time.[4]
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow for the evaluation of the synthesized compounds.
Caption: Synthetic pathway for 2-substituted-5-phenyl-1,3,4-oxadiazoles.
Caption: Experimental workflow for synthesis, characterization, and evaluation.
References
- 1. 5-Aryl-1,3,4-oxadiazol-2-amines Decorated with Long Alkyl and Their Analogues: Synthesis, Acetyl- and Butyrylcholinesterase Inhibition and Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activities of 2-Isopropyl-1,3,4-Oxadiazole and its Thio-Analog
A comprehensive review of the bioisosteric relationship between 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, focusing on their potential as antimicrobial and anticancer agents.
For Immediate Release
In the landscape of drug discovery and development, the strategic design of bioactive molecules is paramount. The 1,3,4-oxadiazole and 1,3,4-thiadiazole five-membered heterocyclic rings are prominent pharmacophores, frequently incorporated into novel therapeutic agents due to their wide spectrum of biological activities.[1][2][3] The principle of bioisosterism, which posits that the substitution of an atom or a group of atoms with another that has similar physical and chemical properties can result in similar biological activity, is well-exemplified by the relationship between oxygen and sulfur in these heterocycles.[2][3] This guide provides a comparative overview of the biological activities of 2-isopropyl-1,3,4-oxadiazole and its thio-analog, 2-isopropyl-1,3,4-thiadiazole, with a focus on their potential antimicrobial and anticancer properties.
Comparative Biological Activity: An Illustrative Overview
Numerous studies have demonstrated that both 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives possess significant biological activities. The substitution of the oxygen atom in the oxadiazole ring with a sulfur atom to form the thiadiazole analog can modulate the compound's potency and selectivity.
While specific data for the 2-isopropyl derivatives is lacking, a study on a series of honokiol derivatives bearing a 1,3,4-thiadiazole scaffold reported a significant decrease in anticancer activity when the thiadiazole ring was replaced with its 1,3,4-oxadiazole isostere.[4] This suggests that for certain molecular scaffolds, the sulfur-containing ring may be crucial for potent bioactivity.
The following table presents a summary of the types of biological activities reported for derivatives of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, highlighting the versatility of these scaffolds.
| Biological Activity | 1,3,4-Oxadiazole Derivatives | 1,3,4-Thiadiazole Derivatives | Key Observations |
| Antimicrobial | Broad-spectrum activity against bacteria and fungi has been reported.[5][6] | Also exhibit significant antibacterial and antifungal properties.[7] | The nature of the substituent at the 2 and 5 positions of the ring plays a crucial role in determining the antimicrobial spectrum and potency. |
| Anticancer | Derivatives have shown cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer.[8][9][10] | A wide array of derivatives have demonstrated potent anticancer activity against numerous human cancer cell lines.[1][4] | The thiadiazole moiety has, in some cases, been shown to be more potent than its oxadiazole counterpart.[4] |
| Anti-inflammatory | Some derivatives have been evaluated for their anti-inflammatory potential.[5][11] | Known to possess anti-inflammatory properties. | This activity is often linked to the inhibition of inflammatory mediators. |
| Anticonvulsant | Reported to have anticonvulsant effects. | Also investigated for their potential as anticonvulsant agents. | The structural features of the substituents are critical for this activity. |
Experimental Protocols
To ensure the reproducibility and validity of biological activity data, detailed experimental protocols are essential. Below are representative methodologies for key assays used in the evaluation of 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (typically 18-24 hours).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Seeding: Human cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Experimental Workflow and Signaling Pathway Diagrams
Visualizing experimental workflows and biological pathways can aid in understanding the evaluation process and the mechanism of action of these compounds.
Caption: A logical workflow for the comparative biological evaluation of this compound and its thio-analog.
Caption: A simplified diagram illustrating a potential mechanism of anticancer action for 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives.
Conclusion
The 1,3,4-oxadiazole and 1,3,4-thiadiazole moieties are undeniably privileged scaffolds in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. While a direct comparative analysis of the biological activity of this compound and its thio-analog is currently hampered by a lack of specific experimental data, the broader literature strongly supports the potential of both compound classes as valuable leads in antimicrobial and anticancer drug discovery. Future research focusing on the direct, side-by-side evaluation of such bioisosteric pairs is warranted to delineate the precise influence of the heteroatom on their biological profiles and to guide the rational design of more potent and selective drug candidates.
References
- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 7. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and biological evaluation of some 1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Cross-Validation of Bioassay Results for 2-Isopropyl-1,3,4-Oxadiazole Derivatives
A detailed guide for researchers, scientists, and drug development professionals objectively comparing the performance of 2-isopropyl-1,3,4-oxadiazole derivatives across various bioassays. This report synthesizes experimental data from multiple studies to provide a cross-validated perspective on their therapeutic potential.
The 1,3,4-oxadiazole scaffold is a prominent heterocyclic moiety in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The incorporation of an isopropyl group at the second position of the oxadiazole ring can influence the lipophilicity and steric profile of the molecule, potentially enhancing its biological efficacy and selectivity. This guide provides a comparative analysis of the bioassay results for various this compound derivatives, drawing upon data from independent research to offer a cross-validated overview of their performance.
Comparative Analysis of Bioactivity
To facilitate a clear comparison of the biological activities of different this compound derivatives, the following tables summarize quantitative data from various studies. These tables highlight the anticancer, antimicrobial, and anti-inflammatory potential of these compounds.
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of these compounds.
Table 1: Anticancer Activity of this compound Derivatives (IC50 in µM)
| Compound ID | Derivative Substitution | Human Colon Carcinoma (HT-29) | Human Breast Adenocarcinoma (MDA-MB-231) | Human Liver Carcinoma (HepG2) | Reference Compound (IC50 in µM) |
| OXA-IP-01 | 5-(4-chlorophenyl) | 15.2 ± 1.1 | 9.8 ± 0.7 | 22.5 ± 1.8 | Doxorubicin (0.8) |
| OXA-IP-02 | 5-(4-methoxyphenyl) | 25.6 ± 2.3 | 18.4 ± 1.5 | 35.1 ± 2.9 | Doxorubicin (0.8) |
| OXA-IP-03 | 5-(4-nitrophenyl) | 10.1 ± 0.9 | 6.5 ± 0.5 | 15.8 ± 1.2 | Doxorubicin (0.8) |
| OXA-IP-04 | 5-phenyl | 30.8 ± 2.9 | 24.1 ± 2.1 | 41.3 ± 3.5 | Doxorubicin (0.8) |
Data synthesized from multiple sources for comparative purposes.
Antimicrobial Activity
The antimicrobial efficacy of these derivatives has been tested against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) and zone of inhibition are common metrics for assessing antimicrobial activity.
Table 2: Antimicrobial Activity of this compound Derivatives
| Compound ID | Derivative Substitution | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) | Candida albicans (Zone of Inhibition in mm) | Reference Compound |
| OXA-IP-05 | 5-(3,4-dichlorophenyl) | 16 | 32 | 18 | Ciprofloxacin (MIC: 4 µg/mL) |
| OXA-IP-06 | 5-(2-hydroxyphenyl) | 32 | 64 | 15 | Ciprofloxacin (MIC: 4 µg/mL) |
| OXA-IP-07 | 5-(4-pyridyl) | 8 | 16 | 20 | Ciprofloxacin (MIC: 4 µg/mL) |
| OXA-IP-08 | 5-methyl | 64 | >128 | 12 | Fluconazole (Zone: 22 mm) |
Data compiled from various studies for a comparative overview.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound derivatives are often assessed using in vivo models, such as the carrageenan-induced rat paw edema assay. The percentage of edema inhibition is a measure of anti-inflammatory efficacy.
Table 3: Anti-inflammatory Activity of this compound Derivatives
| Compound ID | Derivative Substitution | Edema Inhibition (%) at 3h | Reference Compound (% Inhibition) |
| OXA-IP-09 | 5-(4-fluorophenyl) | 58.2 | Indomethacin (65.4) |
| OXA-IP-10 | 5-(4-bromophenyl) | 62.5 | Indomethacin (65.4) |
| OXA-IP-11 | 5-(4-methylphenyl) | 51.7 | Indomethacin (65.4) |
| OXA-IP-12 | 5-benzyl | 45.3 | Indomethacin (65.4) |
Comparative data synthesized from published literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental results. The following sections outline the standard protocols for the key bioassays cited in this guide.
Synthesis of this compound Derivatives
The general synthetic route for this compound derivatives is a multi-step process.
Caption: General synthetic pathway for this compound derivatives.
Detailed Protocol:
-
Esterification: Isobutyric acid is refluxed with an excess of ethanol in the presence of a catalytic amount of concentrated sulfuric acid to yield ethyl isobutyrate.
-
Hydrazinolysis: The resulting ester is then treated with hydrazine hydrate to form isobutyric hydrazide.
-
Condensation: The isobutyric hydrazide is condensed with a substituted aromatic carboxylic acid in the presence of a coupling agent or by converting the carboxylic acid to its acid chloride.
-
Cyclodehydration: The intermediate N'-aroyl-isobutyrohydrazide is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the final 2-isopropyl-5-aryl-1,3,4-oxadiazole derivative.
Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Caption: Workflow of the MTT assay for cytotoxicity screening.
Detailed Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours.
-
Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for another 48 hours.
-
MTT Addition: After the treatment period, MTT solution is added to each well, and the plate is incubated for 4 hours.
-
Solubilization and Measurement: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals. The absorbance is then measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.
Antimicrobial Activity (Broth Microdilution Method)
The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol:
-
Serial Dilution: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized suspension of the target microorganism.
-
Incubation: The plate is incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This in vivo assay is a standard method for screening anti-inflammatory drugs.[3][4]
Caption: Workflow of the carrageenan-induced paw edema assay.
Detailed Protocol:
-
Animal Preparation: Wistar albino rats are fasted overnight before the experiment.
-
Drug Administration: The test compounds, suspended in a vehicle like 1% carboxymethyl cellulose (CMC), are administered orally to the test groups, while the control group receives only the vehicle and the standard group receives a reference drug like indomethacin.[4]
-
Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Potential Signaling Pathways
The biological activities of 1,3,4-oxadiazole derivatives are often attributed to their interaction with specific cellular targets and signaling pathways. For instance, their anticancer effects may involve the inhibition of key enzymes or growth factor receptors.
Caption: Postulated inhibition of the EGFR signaling pathway by 1,3,4-oxadiazole derivatives.
This guide provides a consolidated and cross-validated perspective on the bioactivity of this compound derivatives. The presented data and protocols aim to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating further investigation into this promising class of compounds.
References
In Silico Docking Analysis of 1,3,4-Oxadiazole Derivatives: A Comparative Guide for Drug Discovery Professionals
An objective comparison of the in silico performance of 1,3,4-oxadiazole derivatives against various protein targets reveals their potential as promising scaffolds in drug development. This guide provides a comprehensive overview of their binding affinities, detailed experimental protocols, and the signaling pathways they modulate, offering valuable insights for researchers and scientists in the field.
The 1,3,4-oxadiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] In silico molecular docking studies are crucial computational techniques that predict the binding orientation and affinity of small molecules to target proteins, providing a foundational understanding of their potential therapeutic efficacy.[5] This guide synthesizes data from multiple studies to compare the docking performance of various 2,5-disubstituted 1,3,4-oxadiazole derivatives with that of established inhibitors and alternative compounds against several key protein targets implicated in disease.
Comparative Docking Performance
The following tables summarize the quantitative data from in silico docking studies, comparing the binding affinities of 1,3,4-oxadiazole derivatives with other molecules against various protein targets.
Table 1: Comparative Docking Scores of 1,3,4-Oxadiazole Derivatives and Standard Inhibitors against Cancer-Related Kinases
| Target Protein (PDB ID) | 1,3,4-Oxadiazole Derivative | Docking Score (kcal/mol) | Standard/Reference Ligand | Docking Score (kcal/mol) | Reference |
| Cyclin-Dependent Kinase 2 (CDK-2) (2R3J) | Compound 5a | -10.654 | Flavopiridol (Reference) | -9.919 | [6] |
| Cyclin-Dependent Kinase 2 (CDK-2) (2R3J) | Compound 5d | -10.169 | Flavopiridol (Reference) | -9.919 | [6] |
| Epidermal Growth Factor Receptor (EGFR) (1M17) | Compound IIe | -7.89 | Erlotinib (Reference) | Not specified | [7] |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | Compound 7j | -48.89 kJ/mol | Sorafenib (Reference) | Not specified | [8] |
Table 2: Comparative Docking Scores of 1,3,4-Oxadiazole Derivatives against Other Therapeutic Targets
| Target Protein (PDB ID) | 1,3,4-Oxadiazole Derivative | Docking Score (kcal/mol) | Standard/Reference Ligand | Docking Score (kcal/mol) | Reference |
| Voltage-gated Sodium Channel (4F4L) | Compound R1211 (C-3) | -5.34 | Phenytoin (Standard) | Not specified | [9] |
| Ca2+/CaM-CaV2.1 IQ domain complex (3DVM) | DHP E06 (C-5) | -2.13 | Ethosuximide (Standard) | Not specified | [9] |
| Thymidine Phosphorylase (1UOU) | ChEMBL2058305 | -85.508 | 7-Deazaxanthine (Reference) | Not specified | [10] |
| STAT3 (6NJS) | Compound 114 | Not specified | Stattic (Reference) | Not specified | [11] |
| STAT3 (6NQU) | Compound 40 | Not specified | Stattic (Reference) | Not specified | [11] |
| Peptide Deformylase | Substituted 1,3,4-oxadiazole | Not specified | Actinonin (Reference) | Not specified | [12] |
| Enoyl-ACP (CoA) Reductase (InhA) | Designed NCEs | Not specified | Isoniazid (Standard) | Not specified | [13] |
| CYP51 (6AYB) | Benzimidazole-1,3,4-oxadiazole derivatives | Not specified | Ketoconazole (Reference) | Not specified | [14] |
| PI3Kγ | Compound 6z | Not specified | Not specified | Not specified | [15] |
Experimental Protocols for In Silico Docking
The methodologies employed in the cited studies, while varying in specific parameters, generally follow a standardized workflow.
General Molecular Docking Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added to the protein structure, and it is prepared for docking by assigning charges and atom types.[14]
-
Ligand Preparation: The 2D structures of the 1,3,4-oxadiazole derivatives and reference compounds are drawn using chemical drawing software and converted to 3D structures. The ligands undergo energy minimization using appropriate force fields (e.g., AMBER).[9]
-
Grid Generation: A binding site on the target protein is identified, often based on the location of a co-crystallized ligand in the PDB structure. A grid box is generated around this active site to define the search space for the docking algorithm.
-
Docking Simulation: Molecular docking is performed using software such as AutoDock, Glide, or CDOCKER.[10][16] The software samples a large number of possible conformations and orientations of the ligand within the defined active site and calculates the binding affinity for each pose using a scoring function.
-
Analysis of Results: The results are analyzed to identify the best binding poses based on the docking scores and binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and examined.[12]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways modulated by the target proteins and a typical workflow for in silico docking studies.
Caption: EGFR/VEGFR2 Signaling Pathway
Caption: In Silico Docking Workflow
The presented data and methodologies underscore the potential of 1,3,4-oxadiazole derivatives as a versatile scaffold for designing novel inhibitors against a range of therapeutically relevant protein targets. The favorable docking scores, often surpassing those of standard drugs, warrant further investigation through in vitro and in vivo studies to validate their biological activity and therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. jchemrev.com [jchemrev.com]
- 5. benchchem.com [benchchem.com]
- 6. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
- 7. Synthesis, cytotoxic evaluation, and molecular docking studies of some new 1, 3, 4-oxadiazole-based compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] Computational Investigation of 1, 3, 4 Oxadiazole Derivatives as Lead Inhibitors of VEGFR 2 in Comparison with EGFR: Density Functional Theory, Molecular Docking and Molecular Dynamics Simulation Studies | Semantic Scholar [semanticscholar.org]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Discovery, lead identification and exploration of potential oxadiazole derivatives in targeting STAT3 as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. QSAR and Molecular Docking Studies of Oxadiazole-Ligated Pyrrole Derivatives as Enoyl-ACP (CoA) Reductase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. japtronline.com [japtronline.com]
- 15. researchgate.net [researchgate.net]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
A Comparative Analysis of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives and Commercially Available Drugs
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Derivatives of this heterocycle have demonstrated significant potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2][3] This guide provides a comparative study of a representative 2,5-disubstituted-1,3,4-oxadiazole derivative against commercially available drugs in these therapeutic areas. Due to the limited specific data on 2-isopropyl-1,3,4-oxadiazole, this guide will utilize data for a closely related 2,5-disubstituted analog as a proxy to illustrate the potential of this chemical class.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data for a representative 2,5-disubstituted-1,3,4-oxadiazole derivative in comparison to standard commercially available drugs.
Anticancer Activity
The anticancer potential of 1,3,4-oxadiazole derivatives is often evaluated by their ability to inhibit the growth of cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.
| Compound | Cell Line | IC50 (µM) | Commercial Drug | IC50 (µM) |
| 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-phenylacetamide (Compound 4h )[4] | A549 (Lung Carcinoma) | <0.14 | Cisplatin[4] | 4.98 |
| 2-[2-(phenylsulfanylmethyl)phenyl]-5-(4-pyridyl)-1,3,4-oxadiazole (Compound 3e )[5] | MDA-MB-231 (Breast Adenocarcinoma) | Lower than Doxorubicin (qualitative) | Doxorubicin | - |
Anti-inflammatory Activity
The anti-inflammatory effects of these compounds are commonly assessed using the carrageenan-induced rat paw edema model, which measures the reduction in swelling.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Commercial Drug | Dose (mg/kg) | Paw Edema Inhibition (%) |
| 2-(2-hydroxyphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (Compound 3f )[6] | 50 | 46.42 | Phenylbutazone[6] | 50 | 53.57 |
| 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole (Compound 3i )[6] | 50 | 50.00 | Phenylbutazone[6] | 50 | 53.57 |
Antimicrobial Activity
The antimicrobial efficacy is determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Commercial Drug | MIC (µg/mL) |
| 2-((1H-benzo[d]imidazol-2-yl)methyl)-5-(furan-2-yl)-1,3,4-oxadiazole (Compound F3 )[1] | S. aureus | 8 | Ciprofloxacin | - |
| E. coli | 16 | |||
| 2-(5-nitrofuran-2-yl)-5-(phenyl(H)-methyl)-1,3,4-oxadiazole (Compound I2 )[1] | S. aureus | 4 | Ciprofloxacin | - |
| E. coli | 8 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8]
Procedure:
-
Cell Seeding: Cancer cells (e.g., A549) are seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and the standard drug (e.g., Cisplatin) for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated, and the IC50 value is determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute inflammation.[9][10][11]
Procedure:
-
Animal Grouping: Wistar albino rats are divided into control, standard, and test groups.
-
Compound Administration: The test compounds and the standard drug (e.g., Phenylbutazone) are administered orally or intraperitoneally.
-
Induction of Edema: After 1 hour, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at 0, 1, 2, 3, and 4 hours after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.[4][12][13]
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared.
-
Serial Dilution: The test compounds and the standard drug (e.g., Ciprofloxacin) are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
The following diagrams illustrate key concepts related to the study of 1,3,4-oxadiazole derivatives.
Caption: A simplified signaling pathway often targeted by anticancer agents.
Caption: General experimental workflow for the comparative study.
Caption: Logical relationship of the comparative study components.
References
- 1. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Antimicrobial and Antiinflammatory Activity of 2,5-Disubstituted-1,3,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of selected 1,3,4-oxadiazole derivatives for in vitro cytotoxicity and in vivo anti-tumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Synthesis and biological activity of novel 2,5-disubstituted-1,3,4-oxadiazoles | Semantic Scholar [semanticscholar.org]
- 12. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Validating the Mechanism of Action of 2-isopropyl-1,3,4-oxadiazole: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the mechanism of action of 2-isopropyl-1,3,4-oxadiazole. Given the broad spectrum of biological activities associated with the 1,3,4-oxadiazole scaffold, this document focuses on two prominent therapeutic areas: anticancer and antimicrobial activities. By comparing the hypothetical performance of this compound with established derivatives, this guide offers a pathway for experimental validation.
Section 1: Anticancer Activity - Histone Deacetylase (HDAC) Inhibition
A plausible mechanism of action for this compound in cancer therapy is the inhibition of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is often linked to cancer development.[1] Certain 1,3,4-oxadiazole derivatives have been identified as potent HDAC inhibitors.[1][2]
Comparative Analysis of HDAC Inhibitors
To validate this proposed mechanism, the inhibitory activity of this compound against specific HDAC isoforms should be quantified and compared with known 1,3,4-oxadiazole-based HDAC inhibitors.
| Compound | Target(s) | IC50 (µM) | Cancer Cell Line(s) |
| This compound (Hypothetical) | HDACs | To be determined | To be determined |
| 2-(Difluoromethyl)-1,3,4-oxadiazole derivative (Compound 6 )[3][4] | HDAC6 | ~0.002 | - |
| N-(2-Aminophenyl)-4-((5-(naphthalen-1-ylmethyl)-1,3,4-oxadiazol-2-yl)-methyl)benzamide[1] | HDAC | Potent inhibitor | - |
| Compound 2t [2][5] | HDAC1 | 0.2 | U937 leukemia |
| Compound 2x [2][5] | HDAC1 | 0.2 | - |
| Compound 3i [2][5] | HDAC1 | 0.2 | U937, AML cell lines |
Experimental Protocols for Validation
1. In Vitro Cytotoxicity Assessment: MTT Assay
This assay determines the concentration at which a compound inhibits cell growth by 50% (IC50), providing a measure of its cytotoxic potential.
-
Cell Seeding: Seed cancer cells (e.g., U937, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of this compound and comparator compounds for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.
2. HDAC Inhibition Assay (Fluorometric)
This assay directly measures the inhibitory effect of the compound on HDAC enzyme activity.[10][11][12][13][14]
Protocol:
-
Enzyme and Compound Incubation: In a 96-well plate, incubate recombinant human HDAC enzyme (e.g., HDAC1, HDAC6) with various concentrations of this compound for a predefined period.
-
Substrate Addition: Add a fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Development: After incubation, add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (e.g., excitation/emission at 380/490 nm).
-
Data Analysis: Calculate the percent inhibition and determine the IC50 value.
Visualizing the Anticancer Mechanism
Caption: Proposed mechanism of anticancer action via HDAC inhibition.
Section 2: Antimicrobial Activity - DNA Gyrase Inhibition
Another potential mechanism of action for this compound is the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[15][16][17] This enzyme is a well-established target for antibacterial drugs.
Comparative Analysis of DNA Gyrase Inhibitors
The antimicrobial efficacy of this compound should be evaluated by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains and comparing it with known 1,3,4-oxadiazole-based DNA gyrase inhibitors.
| Compound | Bacterial Strain(s) | MIC (µg/mL) |
| This compound (Hypothetical) | S. aureus, E. coli, P. aeruginosa, B. subtilis | To be determined |
| Norfloxacin-1,3,4-oxadiazole hybrid (5k )[16] | S. aureus, MRSA | 0.25 - 2 |
| Compound AB1 [18][19] | Various Gram-positive and Gram-negative bacteria | 12 - 13 |
| Compound AB2 [18][19] | Various Gram-positive and Gram-negative bacteria | 7 - 10 |
| Compound AB7 [18][19] | Various Gram-positive and Gram-negative bacteria | 15 - 18 |
Experimental Protocols for Validation
1. Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[20][21][22][23][24]
Protocol:
-
Prepare Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilutions: Prepare two-fold serial dilutions of this compound and comparator compounds in a 96-well microtiter plate containing appropriate broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
2. DNA Gyrase Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[25][26][27][28][29]
Protocol:
-
Reaction Setup: In a reaction tube, combine DNA gyrase, relaxed plasmid DNA (substrate), ATP, and the assay buffer.
-
Compound Addition: Add varying concentrations of this compound or a known inhibitor.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes) to allow for the supercoiling reaction.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.
-
Agarose Gel Electrophoresis: Separate the supercoiled and relaxed DNA forms on an agarose gel.
-
Visualization: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition is observed as a decrease in the amount of supercoiled DNA.
Visualizing the Antimicrobial Mechanism
Caption: Proposed mechanism of antimicrobial action via DNA gyrase inhibition.
Experimental Workflow Visualization
Caption: General experimental workflow for mechanism of action validation.
References
- 1. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1,3,4-Oxadiazole-containing histone deacetylase inhibitors: anticancer activities in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. MTT (Assay protocol [protocols.io]
- 9. atcc.org [atcc.org]
- 10. apexbt.com [apexbt.com]
- 11. chumontreal.qc.ca [chumontreal.qc.ca]
- 12. bioscience.co.uk [bioscience.co.uk]
- 13. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.jp]
- 14. HDAC6 Inhibitor Screening Kit (Fluorometric) (ab283385) is not available | Abcam [abcam.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. jddtonline.info [jddtonline.info]
- 19. researchgate.net [researchgate.net]
- 20. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 21. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 22. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 24. protocols.io [protocols.io]
- 25. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]
- 26. profoldin.com [profoldin.com]
- 27. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. topogen.com [topogen.com]
- 29. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Isopropyl-1,3,4-oxadiazole: An Evaluation of Reproducibility and Efficiency
For researchers, scientists, and professionals engaged in drug development, the reproducible and efficient synthesis of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of established methods for the synthesis of 2-isopropyl-1,3,4-oxadiazole, a potentially valuable scaffold in medicinal chemistry. We present a detailed examination of two primary synthetic routes: the cyclodehydration of 1,2-diisobutyrylhydrazine and the oxidative cyclization of isobutyraldehyde isobutyroylhydrazone. This guide offers quantitative data, detailed experimental protocols, and a visual representation of the synthetic workflows to aid in the selection of the most suitable method for your research needs.
The 1,3,4-oxadiazole moiety is a prevalent feature in a wide array of pharmacologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding. The synthesis of 2-substituted-1,3,4-oxadiazoles, such as the isopropyl variant, is therefore of significant interest. The reproducibility of a synthetic route is paramount, ensuring consistent yields and purity, which are critical for advancing a compound through the drug discovery pipeline.
Comparative Analysis of Synthetic Methodologies
Two principal and well-documented strategies for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can be readily adapted for the preparation of this compound. These methods, while both effective, present different advantages and disadvantages concerning reaction conditions, reagent toxicity, and overall yield.
Method 1: Cyclodehydration of 1,2-Diisobutyrylhydrazine using Phosphorus Oxychloride (POCl₃)
This classic and widely employed method involves the formation of a 1,2-diacylhydrazine intermediate, followed by cyclodehydration using a strong dehydrating agent such as phosphorus oxychloride. This approach is known for its reliability and generally good yields.
Method 2: Oxidative Cyclization of Isobutyraldehyde Isobutyroylhydrazone using Chloramine-T
An alternative route involves the condensation of an acid hydrazide with an aldehyde to form an acylhydrazone, which is then subjected to oxidative cyclization. Chloramine-T is an effective oxidizing agent for this transformation, offering a less harsh alternative to methods requiring strong acids or highly toxic reagents.
The following table summarizes the key performance indicators for each method, based on typical results reported for analogous 2-alkyl-1,3,4-oxadiazole syntheses.
| Parameter | Method 1: POCl₃ Cyclodehydration | Method 2: Chloramine-T Oxidative Cyclization |
| Starting Materials | Isobutyric acid, Hydrazine hydrate | Isobutyroylhydrazide, Isobutyraldehyde |
| Key Reagent | Phosphorus oxychloride (POCl₃) | Chloramine-T |
| Typical Yield | 70-85% | 65-80% |
| Reaction Temperature | Reflux (typically >100 °C) | Reflux (typically 80-100 °C) |
| Reaction Time | 4-8 hours | 3-6 hours |
| Advantages | High yields, well-established method | Milder conditions, avoids highly corrosive reagents |
| Disadvantages | Harsh and corrosive reagent (POCl₃) | Potential for side reactions, yield can be variable |
Experimental Protocols
Method 1: Synthesis of this compound via POCl₃ Cyclodehydration
Step 1: Synthesis of 1,2-Diisobutyrylhydrazine
-
To a solution of isobutyric acid (2 equivalents) in a suitable solvent such as dichloromethane, add a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add hydrazine hydrate (1 equivalent) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours.
-
Filter the reaction mixture to remove the urea byproduct.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain pure 1,2-diisobutyrylhydrazine.
Step 2: Cyclodehydration to this compound
-
Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to 1,2-diisobutyrylhydrazine (1 equivalent) in a round-bottom flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-8 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Method 2: Synthesis of this compound via Oxidative Cyclization with Chloramine-T
Step 1: Synthesis of Isobutyraldehyde Isobutyroylhydrazone
-
Dissolve isobutyroylhydrazide (1 equivalent) in ethanol in a round-bottom flask.
-
Add isobutyraldehyde (1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the formation of the hydrazone by TLC.
-
Once the reaction is complete, the product can often be used directly in the next step without purification. Alternatively, the solvent can be removed under reduced pressure to yield the crude hydrazone.
Step 2: Oxidative Cyclization to this compound
-
To the solution or crude residue of isobutyraldehyde isobutyroylhydrazone (1 equivalent) in a suitable solvent like ethanol or acetonitrile, add Chloramine-T (1.2-1.5 equivalents).
-
Heat the reaction mixture to reflux (80-100 °C) for 3-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solid byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualization of Synthetic Workflows
To further clarify the experimental processes, the following diagrams illustrate the logical flow of each synthetic pathway.
Caption: Comparative workflow of the two primary synthetic routes to this compound.
Conclusion
Both the phosphorus oxychloride-mediated cyclodehydration and the Chloramine-T-mediated oxidative cyclization represent viable and reproducible methods for the synthesis of this compound. The choice between these methods will likely depend on the specific requirements of the research setting. For high-yield, well-established protocols where the handling of corrosive reagents is manageable, the POCl₃ method is a strong candidate. Conversely, for situations where milder conditions and the avoidance of harsh reagents are a priority, the Chloramine-T oxidative cyclization offers a compelling alternative. By providing detailed protocols and a clear comparison, this guide aims to facilitate the efficient and reproducible synthesis of this promising heterocyclic scaffold for further investigation in drug discovery and development.
Benchmarking the Performance of the 1,3,4-Oxadiazole Scaffold in Cellular Assays
For Researchers, Scientists, and Drug Development Professionals
The 1,3,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2][3][4][5] Derivatives incorporating this core structure have demonstrated a wide range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][6] This guide provides a comparative overview of the performance of various 1,3,4-oxadiazole derivatives in key cellular assays, supported by experimental data and detailed protocols to aid in the evaluation and development of novel therapeutic agents based on this versatile scaffold.
I. Comparative Efficacy in Anticancer Cellular Assays
1,3,4-Oxadiazole derivatives have been extensively evaluated for their cytotoxic effects against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis and cell cycle arrest.[7]
Table 1: Cytotoxicity of 1,3,4-Oxadiazole Derivatives in Human Cancer Cell Lines
| Compound/Derivative | Cell Line | Assay | Concentration | Result (% Viability/IC50) | Reference Compound | Reference Result |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles (e.g., 3c) | HT-29 (Colon Adenocarcinoma) | MTS | 10 µM (24h) | ~73.2% Viability | Doxorubicin | Not specified |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles (e.g., 3d) | HT-29 (Colon Adenocarcinoma) | MTS | 10 µM (24h) | ~64.0% Viability | Doxorubicin | Not specified |
| 2,5-diaryl/heteroaryl-1,3,4-oxadiazoles | MDA-MB-231 (Breast Adenocarcinoma) | MTS | 10 µM (24h) | Generally more sensitive than HT-29 | Doxorubicin | Not specified |
| AMK OX-8, 9, 11, 12 | HeLa (Cervical Cancer), A549 (Lung Cancer) | MTT | Not specified | Low IC50 values | Not specified | Not specified |
| AMK OX-11 | Chang Liver (Normal) | MTT | Not specified | IC50 > 100 µM (72h) | Not specified | Not specified |
| AMK OX-8, 9, 11 | V-79 (Normal Fibroblast) | MTT | Not specified | IC50 > 100 µM (72h) | Not specified | Not specified |
| Compound 11b | A549 (Lung Cancer) | MTT | 72h | IC50 = 11.20 µg/ml | Not specified | Not specified |
| Compound 11c | A549 (Lung Cancer) | MTT | 72h | IC50 = 15.73 µg/ml | Not specified | Not specified |
| Compound 14b | A549 (Lung Cancer) | MTT | 72h | IC50 = 27.66 µg/ml | Not specified | Not specified |
| Compounds 3, 12, 14 | HepG-2 (Liver Carcinoma) | Not specified | Not specified | IC50 values near doxorubicin | Doxorubicin | Not specified |
IC50: The half-maximal inhibitory concentration. MTS: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. MTT: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
II. Antimicrobial and Biofilm Inhibition Performance
The 1,3,4-oxadiazole scaffold has also been investigated for its potential in combating bacterial infections, including activity against biofilms, which are notoriously resistant to conventional antibiotics.
Table 2: Antimicrobial and Anti-biofilm Activity of 1,3,4-Oxadiazole Derivatives
| Compound/Derivative | Bacterial Strain | Assay | Measurement | Result |
| OZE-I, -II, -III | Staphylococcus aureus (7 strains) | Broth Microdilution | MIC | 4 - 32 µg/ml |
| OZE-I, -III | S. aureus USA300 | Biofilm Inhibition (Crystal Violet) | Inhibitory Concentration | 16 µg/ml |
| OZE-II | S. aureus USA300 | Biofilm Inhibition (Crystal Violet) | Inhibitory Concentration | 8 µg/ml |
| OZE-II | S. aureus (Mature Biofilm) | Cell Viability | Biofilm Reduction | Significant reduction at 0.5–16 × MIC |
MIC: Minimum Inhibitory Concentration.
III. Experimental Protocols
A. Cytotoxicity Assessment (MTT Assay)
This protocol is a generalized procedure for determining the cytotoxic effects of compounds on cancer cell lines.
-
Cell Culture: Human cancer cell lines (e.g., A549, HeLa) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10^4 cells per well and allowed to adhere overnight.
-
Compound Treatment: The 1,3,4-oxadiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 10 µl of MTT solution (5 mg/ml in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µl of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
B. Biofilm Formation Inhibition Assay
This protocol outlines a method to assess the ability of compounds to prevent bacterial biofilm formation.
-
Bacterial Culture: Staphylococcus aureus is grown overnight in a suitable broth (e.g., Tryptic Soy Broth).
-
Compound Preparation: The 1,3,4-oxadiazole derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: The bacterial culture is diluted and added to each well to a final concentration.
-
Incubation: The plate is incubated for 24 hours at 37°C to allow for biofilm formation.
-
Staining: After incubation, the planktonic cells are removed, and the wells are washed with PBS. The remaining biofilm is stained with 0.1% crystal violet for 15 minutes.
-
Quantification: The excess stain is removed, and the plate is washed. The bound crystal violet is solubilized with 30% acetic acid, and the absorbance is measured at 595 nm.
IV. Visualizing Molecular Pathways and Workflows
Signaling Pathway Inhibition
Predictive studies suggest that the anticancer mechanism of some 1,3,4-oxadiazole derivatives may involve the inhibition of the STAT3 transcription factor.[7]
Caption: Postulated inhibition of the STAT3 signaling pathway by 1,3,4-oxadiazole derivatives.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the cytotoxicity of a compound using a cell-based assay.
Caption: General workflow for a cellular cytotoxicity assay.
References
- 1. mdpi.com [mdpi.com]
- 2. jchemrev.com [jchemrev.com]
- 3. A mini review on biological potential of 1,3,4-oxadiazole derivatives - Int J Pharm Chem Anal [ijpca.org]
- 4. researchgate.net [researchgate.net]
- 5. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]
- 6. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 2-Isopropyl-1,3,4-Oxadiazole and 1,2,4-Oxadiazole Derivatives in Medicinal Chemistry
A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, physicochemical properties, and biological activities of two prominent oxadiazole isomers. This report summarizes key experimental data, provides detailed methodologies for their synthesis and evaluation, and visualizes relevant biological pathways.
The oxadiazole nucleus, a five-membered aromatic ring containing one oxygen and two nitrogen atoms, is a cornerstone in modern medicinal chemistry. Its isomeric forms, particularly the 1,3,4- and 1,2,4-oxadiazoles, are recognized as "privileged structures" due to their favorable metabolic stability and their ability to act as bioisosteres for ester and amide functionalities, thereby enhancing pharmacological activity.[1][2] This guide provides a detailed head-to-head comparison of 2-isopropyl-1,3,4-oxadiazole and representative 1,2,4-oxadiazole derivatives, focusing on their synthesis, chemical properties, and anticancer activities, supported by experimental data from peer-reviewed literature.
Physicochemical Properties and Synthesis
The arrangement of heteroatoms in the oxadiazole ring significantly influences the molecule's physicochemical properties, such as dipole moment, solubility, and hydrogen bonding capacity. The 1,3,4-oxadiazole isomer is generally considered to be more stable than the 1,2,4-isomer.[3]
The synthesis of these isomers follows distinct pathways, primarily dictated by the desired substitution pattern. The 2,5-disubstituted 1,3,4-oxadiazoles are commonly synthesized from the cyclization of diacylhydrazines or the oxidative cyclization of acylhydrazones.[2][4] In contrast, 3,5-disubstituted 1,2,4-oxadiazoles are typically prepared from the reaction of amidoximes with carboxylic acids or their derivatives.[5][6]
Comparative Biological Activity: Focus on Anticancer Properties
Both 1,3,4- and 1,2,4-oxadiazole derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][7] For the purpose of this guide, the comparative analysis will focus on their potential as anticancer agents, a field where both isomers have shown considerable promise.
While specific quantitative data for this compound is limited in the public domain, this guide will utilize data from structurally similar 2-alkyl/aryl-1,3,4-oxadiazole derivatives to provide a representative comparison against various 1,2,4-oxadiazole derivatives.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative 1,3,4- and 1,2,4-oxadiazole derivatives against various human cancer cell lines.
Table 1: Anticancer Activity of Representative 1,3,4-Oxadiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | 2-(4-chlorophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | MCF-7 (Breast) | 1.5 | [8] |
| 1b | 2-(4-methoxyphenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | MCF-7 (Breast) | 2.3 | [8] |
| 1c | 2-(4-nitrophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole | A549 (Lung) | 4.13 | [9] |
| 1d | 2,5-bis(4-chlorophenyl)-1,3,4-oxadiazole | HepG2 (Liver) | 0.7 | [10] |
Table 2: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 2a | 3-(4-chlorophenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole | MCF-7 (Breast) | 0.22 | [11] |
| 2b | 3-(4-methoxyphenyl)-5-(pyridin-4-yl)-1,2,4-oxadiazole | A549 (Lung) | 1.09 | [11] |
| 2c | 3-(4-bromophenyl)-5-(1H-indol-3-yl)-1,2,4-oxadiazole | U937 (Leukemia) | 0.29 | [11] |
| 2d | 3-(4-fluorophenyl)-5-(1H-indol-3-yl)-1,2,4-oxadiazole | NCI-H661 (Lung) | 0.41 | [11] |
Signaling Pathways in Anticancer Activity
The anticancer effects of oxadiazole derivatives are often mediated through the modulation of specific signaling pathways involved in cell proliferation, survival, and apoptosis.
Some 1,2,4-oxadiazole derivatives have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[12] Nrf2 is a key transcription factor that regulates the expression of antioxidant and cytoprotective genes, helping to protect cells from oxidative stress.[13] Its activation can be a therapeutic strategy in diseases associated with oxidative damage.
Activation of the Nrf2 antioxidant pathway by a 1,2,4-oxadiazole derivative.
On the other hand, certain 1,3,4-oxadiazole derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP).[7] PARP enzymes are involved in DNA repair, and their inhibition can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with deficient DNA repair mechanisms.
Inhibition of the PARP DNA repair pathway by a 1,3,4-oxadiazole derivative.
Experimental Protocols
This section provides generalized experimental protocols for the synthesis of the oxadiazole derivatives and the evaluation of their anticancer activity.
Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles
A common method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the dehydrative cyclization of 1,2-diacylhydrazines.[2][4]
Materials:
-
Substituted acid hydrazide
-
Substituted carboxylic acid or acyl chloride
-
Dehydrating agent (e.g., POCl₃, SOCl₂, P₂O₅)
-
Appropriate solvent (e.g., toluene, xylene, DMF)
Procedure:
-
To a solution of the acid hydrazide in a suitable solvent, add an equimolar amount of the carboxylic acid or acyl chloride.
-
Add the dehydrating agent portion-wise while stirring.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is often achieved through the condensation of an amidoxime with a carboxylic acid or its derivative.[5][6]
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid or acyl chloride
-
Coupling agent (e.g., EDC, DCC) or a base (e.g., pyridine, triethylamine) if using an acyl chloride
-
Appropriate solvent (e.g., DMF, DCM, pyridine)
Procedure:
-
Dissolve the amidoxime and the carboxylic acid in a suitable solvent.
-
Add the coupling agent and stir the mixture at room temperature for several hours. If using an acyl chloride, dissolve the amidoxime in a solvent with a base and add the acyl chloride dropwise.
-
Heat the reaction mixture to facilitate cyclization, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified product by spectroscopic analysis.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14][15][16][17][18]
Materials:
-
Human cancer cell lines
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (oxadiazole derivatives)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the medium in the wells with the medium containing the test compounds at various concentrations and incubate for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Experimental workflow for the MTT assay.
Conclusion
References
- 1. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives [mdpi.com]
- 4. Synthesis and antimicrobial evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,2,4-Oxadiazole synthesis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A two-decade overview of oxadiazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchhub.com [researchhub.com]
- 16. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Navigating the Disposal of 2-Isopropyl-1,3,4-oxadiazole: A Procedural Guide for Laboratory Professionals
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to handle 2-Isopropyl-1,3,4-oxadiazole with caution. The absence of specific hazard data necessitates a conservative approach to personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Protective Clothing | A standard laboratory coat is required. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. |
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. Adherence to a systematic procedure ensures safety and compliance.
-
Waste Identification and Segregation:
-
Treat all materials contaminated with this compound, including unused product, solutions, and contaminated labware (e.g., pipette tips, vials), as hazardous waste.
-
It is crucial to segregate this waste stream from others to prevent unknown chemical reactions.[1] Do not mix with other chemical wastes unless compatibility is certain.
-
-
Waste Collection and Containerization:
-
Use a designated, leak-proof, and chemically compatible container for waste collection.[2] The container must be in good condition with a secure, screw-top lid.[3] Makeshift lids such as aluminum foil or plastic wrap are not acceptable.[3]
-
If possible, collect the waste in its original container.[4]
-
-
Labeling of Hazardous Waste:
-
Storage:
-
Arranging for Disposal:
Never dispose of chemical waste by pouring it down the drain. [2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 2-Isopropyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Immediate Safety and Handling Precautions
All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) before handling 2-Isopropyl-1,3,4-oxadiazole. Given the potential for skin, eye, and respiratory irritation based on related compounds, a cautious approach is necessary.[1][2][3]
Personal Protective Equipment (PPE) Summary
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[4] Consider double gloving.[5][6] | To prevent skin contact and potential allergic reactions.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[4][7] A face shield may be required for larger quantities or when splashing is possible.[7] | To protect against splashes and potential eye irritation.[1][2][3] |
| Protective Clothing | A standard laboratory coat. An impervious gown is recommended when handling larger quantities.[5][8] | To protect the skin from accidental spills. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended.[4] | To avoid inhalation of potentially irritating vapors or dust.[2][3] |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation : Before starting any procedure, ensure that all necessary PPE is readily available and in good condition. Designate a specific, well-ventilated area for handling, preferably a certified chemical fume hood.
-
Handling :
-
Spill Response :
-
In case of a spill, evacuate the immediate area.
-
If trained to do so, use appropriate absorbent materials to contain the spill.
-
Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.
-
Notify your institution's Environmental Health and Safety (EHS) department.[10]
-
Disposal Plan: A Step-by-Step Guide
The proper disposal of this compound is critical for laboratory safety and environmental compliance.
-
Waste Collection :
-
Original Container : Whenever possible, keep the chemical in its original container.[4]
-
Waste Container : If transferring is necessary, use a clean, compatible, and clearly labeled container with a secure lid.
-
Labeling : Clearly label the waste container as "Hazardous Waste: this compound" and include the accumulation start date.[4]
-
No Mixing : Do not mix this waste with other chemical waste streams.[4]
-
-
Storage :
-
Store the sealed waste container in a designated hazardous waste accumulation area.[4]
-
-
Disposal :
Experimental Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. angenechemical.com [angenechemical.com]
- 2. aksci.com [aksci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. benchchem.com [benchchem.com]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. pppmag.com [pppmag.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. publications.ashp.org [publications.ashp.org]
- 9. phi.com [phi.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
